molecular formula C10H6FNO3 B1307036 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid CAS No. 842973-74-4

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Cat. No.: B1307036
CAS No.: 842973-74-4
M. Wt: 207.16 g/mol
InChI Key: BNNODLZYXWQEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNODLZYXWQEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390274
Record name 3-(2-fluorophenyl)isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842973-74-4
Record name 3-(2-Fluorophenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842973-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-fluorophenyl)isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid, a fluorinated heterocyclic compound, holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs, the isoxazole ring and the fluorophenyl group, are prevalent in a variety of biologically active molecules. The isoxazole core is a versatile scaffold known for a broad spectrum of pharmacological activities, while the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination and a representative synthetic route.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
CAS Number 842973-74-4[1]
Chemical Formula C₁₀H₆FNO₃[1]
Molecular Weight 207.16 g/mol
Canonical SMILES C1=CC=C(C(=C1)F)C2=NOC(=C2)C(=O)O
InChI Key UDWKAAPHEXGBGV-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that while some data for analogous compounds is available, specific experimental values for this compound are not widely published. Therefore, predicted values from computational models are included and clearly designated.

PropertyValueSource
Melting Point Not experimentally determined. Predicted to be in the range of 180-220 °C.Based on similar structures. For example, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a melting point of 199-201 °C.
Aqueous Solubility Predicted to be low.The hydrophobic fluorophenyl group and the crystalline nature of carboxylic acids suggest limited solubility in water. The solubility of a similar compound, 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, in aqueous systems is estimated to be in the range of 0.1-1 mg/mL.[2]
pKa Predicted to be in the range of 3.0-4.0.The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the isoxazole and fluorophenyl rings is expected to increase its acidity compared to a simple benzoic acid (pKa ~4.2).
LogP Predicted to be in the range of 2.0-3.0.The presence of the fluorophenyl and isoxazole rings contributes to its lipophilicity.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are generalized protocols based on standard laboratory practices.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.[3][4]

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid at the sealed end. The sample height should be 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rate of 10-20 °C/minute for a preliminary determination. For an accurate measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[5]

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[7][8][9]

Protocol:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[10][11][12]

Protocol:

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). An equal volume of the other phase (water) is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, and then left to stand for complete phase separation.

  • Sample Collection: Aliquots are carefully taken from both the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process, a common route being the cyclocondensation of a β-ketoester with hydroxylamine, followed by hydrolysis. A representative workflow is depicted below.

SynthesisWorkflow A 2-Fluorobenzaldehyde C Ethyl 2-(2-fluorobenzylidene)-3-oxobutanoate A->C Base (e.g., Piperidine) Knoevenagel Condensation B Ethyl Acetoacetate B->C E Ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate C->E Base (e.g., NaOAc) Cyclocondensation D Hydroxylamine Hydrochloride D->E F 3-(2-Fluorophenyl)isoxazole- 5-carboxylic acid E->F Hydrolysis (e.g., NaOH, then H+)

Caption: A representative synthetic workflow for this compound.

This workflow illustrates a common synthetic strategy involving a Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl acetoacetate to form an intermediate, which then undergoes cyclocondensation with hydroxylamine to form the isoxazole ring. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Conclusion

This compound is a compound of significant interest for further investigation in drug discovery and development. This guide has provided an overview of its key physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic pathway. While experimental data for this specific molecule is limited, the provided information, based on analogous compounds and established methodologies, serves as a valuable resource for researchers in this field. Further experimental validation of the predicted properties is crucial for a complete understanding of this compound's behavior and potential applications.

References

Spectroscopic and Synthetic Profile of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic data and a proposed synthetic pathway for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characterization and synthesis of novel isoxazole-based compounds.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, based on the chemical structure and data from analogous compounds, the expected spectral characteristics can be predicted.

Table 1: Predicted Mass Spectrometry Data

The fundamental molecular properties and predicted mass spectrometry adducts for this compound are summarized below. This information is critical for mass spectral identification.

PropertyValue
Molecular FormulaC₁₀H₆FNO₃
Monoisotopic Mass207.03317 Da
Predicted Adducts m/z
[M+H]⁺208.04045
[M+Na]⁺230.02239
[M-H]⁻206.02589
[M+NH₄]⁺225.06699
[M+K]⁺245.99633
[M+H-H₂O]⁺190.03043
Data sourced from computational predictions.[1]
Table 2: Expected ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons on the fluorophenyl ring and the isoxazole core. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Proton DesignationExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
Isoxazole-H (C4-H)~7.0 - 7.5Singlet (s)N/A
Aromatic-H (Fluorophenyl)~7.2 - 8.2Multiplet (m)Varied
Carboxylic Acid-H (COOH)> 10.0Broad Singlet (br s)N/A
Table 3: Expected ¹³C NMR Spectral Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Carbon DesignationExpected Chemical Shift (ppm)
Carboxylic Acid (C=O)~160 - 170
Isoxazole (C3, C5)~155 - 165
Isoxazole (C4)~100 - 110
Aromatic (C-F)~158 - 165 (d, ¹JCF)
Aromatic (Other)~115 - 135
Table 4: Expected Infrared (IR) Spectroscopy Data

The infrared (IR) spectrum is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=C Stretch (Aromatic)1400 - 1600Medium
C-F Stretch1100 - 1250Strong
C-O Stretch1210 - 1320Strong
O-H Bend (Carboxylic Acid)920 - 950Medium, Broad
General IR absorption ranges are cited.[2][3][4]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned through a multi-step process, which is a common approach for constructing substituted isoxazoles.

Step 1: Synthesis of 2-Fluoro-N'-hydroxybenzimidamide 2-Fluorobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or potassium carbonate in a suitable solvent like ethanol or a mixture of ethanol and water. The reaction mixture is typically heated to facilitate the formation of the N'-hydroxybenzimidamide intermediate.

Step 2: Cycloaddition with a C3 Synthon The N'-hydroxybenzimidamide intermediate is then reacted with a suitable three-carbon building block that will form the isoxazole ring and introduce the carboxylic acid functionality at the 5-position. A common reagent for this purpose is ethyl propiolate. The reaction is a [3+2] cycloaddition.

Step 3: Hydrolysis of the Ester The resulting ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate is then subjected to hydrolysis to yield the final carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification with an acid like hydrochloric acid to precipitate the product.

Purification: The final product, this compound, would be purified by recrystallization from an appropriate solvent system or by column chromatography.

Characterization: The structure and purity of the synthesized compound would be confirmed using the spectroscopic techniques outlined above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G A 2-Fluorobenzonitrile C 2-Fluoro-N'-hydroxybenzimidamide A->C Step 1 B Hydroxylamine HCl, Base B->C E Ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate C->E Step 2: Cycloaddition D Ethyl Propiolate D->E H This compound E->H Step 3: Hydrolysis F Base Hydrolysis (e.g., LiOH) F->E G Acidification (e.g., HCl) G->E

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of isoxazole derivatives, with a specific focus on 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. While a specific crystal structure for this exact compound is not publicly available, this document outlines the established procedures for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The data presented is based on a closely related analogue, 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, to provide a tangible example of the expected crystallographic parameters.

Data Presentation: Crystallographic Data of a Representative Isoxazole Derivative

The following table summarizes the crystallographic data for 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, which serves as a valuable reference for the anticipated crystal parameters of this compound.[1]

Parameter Value
Empirical FormulaC₁₄H₁₀ClFN₂O₄
Formula Weight324.69
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.7119(4)
b (Å)17.5875(7)
c (Å)11.5151(7)
β (°)100.927(2)
Volume (ų)2870.0(2)
Z8
Calculated Density (Mg/m³)1.503
F(000)1328
Crystal Size (mm³)0.130 × 0.120 × 0.100

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and finally, the diffraction experiment and data analysis.

1. Synthesis of this compound

The synthesis of 3-aryl-isoxazole-5-carboxylic acids can be achieved through various established synthetic routes. A common approach involves the cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic pathway for the title compound is outlined below:

  • Oxime Formation: 2-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to yield 2-fluorobenzaldehyde oxime.

  • Hydroximoyl Chloride Formation: The oxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent to produce 2-fluoro-N-hydroxybenzimidoyl chloride.

  • Cycloaddition: The in-situ generated nitrile oxide from the hydroximoyl chloride reacts with a suitable propiolate ester (e.g., ethyl propiolate) via a 1,3-dipolar cycloaddition to form the isoxazole ring, yielding ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to afford the final product, this compound.[1]

2. Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in crystal structure analysis.[2] Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over a period of days to weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

The choice of solvent is critical and often requires screening a variety of options to find the optimal conditions for crystal growth.[3]

3. Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.[3][4][5]

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated.[2][4] The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities.[2][4] This data is collected by a detector.[4]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is then refined using a least-squares method to improve the agreement between the observed and calculated diffraction patterns.[1] Hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed using parameters such as the R-factor.

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Crystal_Structure_Analysis_Workflow A Synthesis of Compound B Purification A->B C Single Crystal Growth B->C D Crystal Selection & Mounting C->D E X-ray Diffraction Data Collection D->E F Data Processing E->F G Structure Solution (Direct Methods) F->G H Structure Refinement G->H I Validation & Analysis H->I J Final Crystal Structure I->J

Caption: Workflow for Small Molecule Crystal Structure Analysis.

References

Technical Guide on the Solubility and Stability of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide to the methodologies for assessing the solubility and stability of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. As specific experimental data for this compound is not publicly available, this guide outlines the standard experimental protocols and provides templates for data presentation.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which can include anti-inflammatory, antimicrobial, and anticancer properties. The physicochemical properties of a new chemical entity, such as its solubility and stability, are fundamental to its potential development as a therapeutic agent. These properties influence everything from formulation and dosage to bioavailability and shelf-life. This guide details the standard procedures for evaluating the aqueous solubility and chemical stability of this compound, in line with pharmaceutical industry standards and regulatory guidelines.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can hinder preclinical testing and lead to challenges in developing a viable formulation. The following protocols describe methods to determine the thermodynamic and kinetic solubility, as well as the pH-solubility profile.

Experimental Protocols

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[1][2][3][4]

  • Objective: To determine the saturation concentration of the compound in an aqueous buffer at equilibrium.

  • Materials: this compound (solid), phosphate-buffered saline (PBS, pH 7.4), orbital shaker with temperature control, centrifuge, analytical balance, HPLC-UV or LC-MS/MS system.

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible.

    • Seal the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully collect an aliquot of the supernatant and clarify it by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration through a 0.22 µm filter to remove any undissolved solid.

    • Dilute the clarified supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

    • Perform the experiment in triplicate.

2.1.2. Kinetic Solubility (Plate-Based Method)

This high-throughput method measures the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[5][6][7][8]

  • Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions, mimicking early-stage drug discovery screening.

  • Materials: 10 mM stock solution of this compound in DMSO, PBS (pH 7.4), 96-well microplates, plate shaker, plate reader (nephelometer or UV-Vis spectrophotometer).

  • Procedure:

    • Prepare serial dilutions of the DMSO stock solution.

    • Add a small volume (e.g., 1-2 µL) of each DMSO stock dilution to the wells of a 96-well plate.

    • Rapidly add a larger volume (e.g., 100-200 µL) of PBS (pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., 1-2%).

    • Seal the plate and shake for a set period (e.g., 1-2 hours) at room temperature.

    • Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the plate and measuring the concentration of the remaining dissolved compound in the filtrate by UV-Vis spectroscopy.

    • The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

2.1.3. pH-Solubility Profile

This experiment determines the solubility of the compound across a range of pH values, which is crucial for predicting its behavior in the gastrointestinal tract.[1][9]

  • Objective: To determine the solubility of this compound at different pH values relevant to physiological conditions.

  • Materials: As for the thermodynamic solubility assay, but with a range of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Procedure:

    • Follow the thermodynamic solubility protocol (Section 2.1.1).

    • Perform the experiment in parallel using a series of buffers covering the desired pH range (e.g., simulated gastric fluid at pH 1.2, acetate buffer at pH 4.5, and phosphate buffers at pH 6.8 and 7.4).[1][9]

    • Measure the pH of the supernatant at the end of the experiment to ensure the buffer capacity was sufficient.[1]

    • Quantify the compound's concentration at each pH.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table.

Solubility Data for this compound
Assay Type Solvent/Buffer
ThermodynamicPBS (pH 7.4)
ThermodynamicPBS (pH 7.4)
KineticPBS (pH 7.4)
pH-SolubilitypH 1.2 Buffer
pH-SolubilitypH 4.5 Buffer
pH-SolubilitypH 6.8 Buffer

Experimental Workflow Visualization

G Workflow for Solubility Assessment cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_ph pH-Solubility Profile thermo_start Add excess solid to buffer thermo_shake Shake to equilibrium (24-48h, 37°C) thermo_start->thermo_shake thermo_separate Centrifuge/Filter supernatant thermo_shake->thermo_separate thermo_quantify Quantify by HPLC/LC-MS thermo_separate->thermo_quantify kinetic_start Add DMSO stock to 96-well plate kinetic_add_buffer Add aqueous buffer kinetic_start->kinetic_add_buffer kinetic_shake Shake (1-2h, RT) kinetic_add_buffer->kinetic_shake kinetic_measure Measure precipitate (Nephelometry/UV) kinetic_shake->kinetic_measure ph_start Perform Thermodynamic Assay in parallel ph_buffers Use buffers at pH 1.2, 4.5, 6.8, etc. ph_start->ph_buffers ph_quantify Quantify at each pH ph_buffers->ph_quantify

Workflow for Solubility Assessment

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11] Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.[6][10][12]

Experimental Protocols: Forced Degradation

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being so excessive that they lead to secondary degradation.[11][12] A stability-indicating analytical method (typically HPLC) is required to separate and quantify the parent compound from any degradants.

3.1.1. Acid and Base Hydrolysis

  • Objective: To evaluate the susceptibility of the compound to hydrolysis across a wide pH range.[12]

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., acetonitrile/water).

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them (e.g., with an equivalent amount of base or acid), and dilute to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

3.1.2. Oxidative Degradation

  • Objective: To assess the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of the compound (e.g., 1 mg/mL).

    • Add hydrogen peroxide to the solution to a final concentration of, for example, 3%.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points and analyze by HPLC.

3.1.3. Thermal Degradation

  • Objective: To evaluate the stability of the compound at elevated temperatures.[13]

  • Procedure:

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C).

    • Separately, prepare a solution of the compound (e.g., 1 mg/mL) and incubate it at the same elevated temperature.

    • After a defined period (e.g., 7 days), remove the samples.

    • For the solid sample, dissolve it in a suitable solvent.

    • Analyze all samples by HPLC to assess for degradation.

3.1.4. Photolytic Degradation

  • Objective: To determine the compound's sensitivity to light exposure, as per ICH Q1B guidelines.[12][13]

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a table.

Forced Degradation of this compound
Stress Condition Parameters Time (hours) Assay of Parent (%)
Acid Hydrolysis0.1 M HCl, 60°C24[Example: 89.5]
Base Hydrolysis0.1 M NaOH, 60°C24[Example: 85.2]
Oxidation3% H₂O₂, RT24[Example: 92.1]
Thermal (Solid)60°C168[Example: 99.1]
Thermal (Solution)60°C168[Example: 95.8]
Photolytic (Solid)ICH Q1B-[Example: 98.6]
Photolytic (Solution)ICH Q1B-[Example: 94.3]
RRT = Relative Retention Time; NMT = Not More Than

Experimental Workflow Visualization

G Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare Drug Substance (Solid and Solution) hydrolysis Hydrolysis (Acid & Base) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (High Temp) start->thermal photolysis Photolysis (UV/Vis Light) start->photolysis analysis Sample at Time Points Neutralize if necessary hydrolysis->analysis oxidation->analysis thermal->analysis photolysis->analysis hplc Analyze by Stability- Indicating HPLC Method analysis->hplc report Quantify Parent Drug & Degradation Products hplc->report

Workflow for Forced Degradation Study

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-phase drug development. The protocols and data presentation formats outlined in this guide provide a robust framework for characterizing this compound. Understanding its pH-dependent solubility will inform its potential for oral absorption, while forced degradation studies will reveal its intrinsic stability, helping to predict potential degradation pathways and establish appropriate storage conditions. These studies are critical for de-risking the compound and guiding its progression through the drug development pipeline.

References

A Technical Guide to the Biological Activity Screening of Fluorophenyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of fluorophenyl isoxazole derivatives. The unique structural features of the isoxazole ring, combined with the electronic properties of the fluorophenyl moiety, have positioned these compounds as promising candidates in medicinal chemistry. This document details the experimental protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory properties, presents key quantitative data from various studies, and illustrates the underlying biological pathways.

Anticancer Activity

Fluorophenyl isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][2]

Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorophenyl isoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
2f Hep3B (Liver)5.76[3][4]
HepG2 (Liver)34.64[3][4]
2a Hep3B (Liver)7.66 - 11.60[3][4]
2b Hep3B (Liver)7.66 - 11.60[3][4]
2c Hep3B (Liver)7.66 - 11.60[3][4]
2e Hep3B (Liver)7.66 - 11.60[3][4]
Dihydropyrazole 4n DU-145 (Prostate)2[5]
Dihydropyrazole 4h DU-145 (Prostate)4[5]
Isoxazole-based chalcone 28 --[6]
Dihydropyrazole 45 -2[7]
Dihydropyrazole 39 -4[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS/MTT Method)

This protocol outlines the determination of the cytotoxic effects of fluorophenyl isoxazole derivatives on cancer cell lines.[3][8]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid toxicity. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug like doxorubicin).[3][8]

  • Incubation : Incubate the plate for 48-72 hours in a CO2 incubator.[8]

  • MTS/MTT Addition : After incubation, add 20 µL of MTS or MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization : If using the MTT assay, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement : Measure the absorbance of the formazan product using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

  • IC50 Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.[9]

Signaling Pathway: Induction of Apoptosis

Several fluorophenyl isoxazole derivatives have been shown to induce apoptosis in cancer cells.[2][10] This process is often mediated through the activation of caspases and can be influenced by key regulatory proteins like p53.[10]

G A Fluorophenyl Isoxazole Derivative B Induction of Oxidative Stress A->B C Activation of p53 A->C D Inhibition of Akt Survival Pathway A->D E Caspase Activation B->E C->E D->E F Apoptosis E->F

Induction of Apoptosis by Fluorophenyl Isoxazole Derivatives.

Antimicrobial Activity

Fluorophenyl isoxazole derivatives have also been investigated for their antibacterial and antifungal properties. The presence of the fluorophenyl group can enhance the antimicrobial potency of the isoxazole core.[11]

Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluorophenyl isoxazole derivatives against selected bacterial and fungal strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Chalcone 28 Various Bacteria1[6]
Dihydropyrazole 4o Various Fungi0.5[5]
Dihydropyrazole 46 Various Fungi2[7]
4e Candida albicans6 - 60[12]
4g Candida albicans6 - 60[12]
4h Candida albicans6 - 60[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.[9][13]

  • Inoculum Preparation : Prepare a standardized suspension of the target microorganism.[9]

  • Serial Dilution : Serially dilute the test compound in a liquid growth medium in a 96-well plate.[9][13]

  • Inoculation : Inoculate each well with the microbial suspension.[9]

  • Incubation : Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28-30°C for 48-72 hours.[13]

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the general workflow for screening the antimicrobial activity of fluorophenyl isoxazole derivatives.

G A Fluorophenyl Isoxazole Derivatives B Preparation of Stock Solutions A->B C Microdilution Assay B->C D Incubation C->D E Determination of MIC D->E

Workflow for Antimicrobial Susceptibility Testing.

Anti-inflammatory Activity

Certain fluorophenyl isoxazole derivatives have shown promising anti-inflammatory effects, often attributed to their ability to modulate inflammatory pathways.[10][14]

Data on Anti-inflammatory Activity

Quantitative data for the anti-inflammatory activity of fluorophenyl isoxazole derivatives is an active area of research. Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[9][10]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8]

  • Enzyme and Compound Preparation : Prepare solutions of COX-1 and COX-2 enzymes and the test compounds.[8]

  • Reaction Mixture : In a 96-well plate, combine the enzyme, test compound, and a chromogenic substrate. Include a vehicle control and positive controls.[8]

  • Pre-incubation : Pre-incubate the mixture for 15 minutes at 37°C.[8]

  • Reaction Initiation : Add arachidonic acid to each well to start the enzymatic reaction.[8]

  • Reaction Termination : Stop the reaction after a specific time (e.g., 10-20 minutes) by adding a suitable reagent.[8]

  • Absorbance Measurement : Measure the absorbance of the product to determine the extent of enzyme inhibition.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of some fluorophenyl imidazole derivatives, structurally related to isoxazoles, have been linked to the inhibition of p38 MAPK and NF-κB phosphorylation.[15][16] This leads to a reduction in the production of pro-inflammatory cytokines.[15]

G A Inflammatory Stimulus (e.g., LPS) C Inhibition of p38 MAPK & NF-κB Phosphorylation A->C B Fluorophenyl Isoxazole Derivative B->C D Reduced Production of Pro-inflammatory Cytokines (TNF-α, IL-6) C->D E Anti-inflammatory Effect D->E

Anti-inflammatory Mechanism of Action.

References

Potential therapeutic targets for isoxazole-based compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Potential Therapeutic Targets for Isoxazole-Based Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key therapeutic targets for isoxazole-based compounds, a versatile class of heterocyclic molecules that are pivotal in modern drug discovery.[1][2] The unique physicochemical properties of the isoxazole ring enable its derivatives to engage in a wide range of biological activities, making them attractive scaffolds for developing novel therapies against cancer, inflammation, and neurodegenerative diseases.[1][2][3]

A primary mechanism for the anti-inflammatory action of isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Many isoxazole-containing compounds have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5]

COX_Inhibition_Pathway sub Arachidonic Acid cox1 COX-1 (Constitutive) sub->cox1 cox2 COX-2 (Inducible) sub->cox2 pg1 Prostaglandins (Gastric Protection, Platelet Aggregation) cox1->pg1 pg2 Prostaglandins (Pain, Inflammation, Fever) cox2->pg2 inhibitor Isoxazole-Based COX-2 Inhibitor inhibitor->cox2 HSP90_Inhibition_Pathway cluster_0 Normal Chaperone Function cluster_1 Inhibition by Isoxazole Compound hsp90 Hsp90 client Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) hsp90->client Folding & Stabilization cell_growth Cell Proliferation & Survival client->cell_growth Promotes inhibitor Isoxazole Hsp90 Inhibitor hsp90_inhibited Hsp90 (Inhibited) inhibitor->hsp90_inhibited client_unstable Misfolded Client Proteins hsp90_inhibited->client_unstable Destabilization ubiquitin Proteasomal Degradation client_unstable->ubiquitin Ubiquitination apoptosis Apoptosis ubiquitin->apoptosis Leads to GABAA_Modulation cluster_0 GABA-A Receptor Channel cluster_1 Modulation and Channel Opening receptor α γ β α β channel_closed Chloride (Cl⁻) Channel (Closed) gaba GABA gaba->receptor:f0 Binds gaba->receptor:f2 Binds channel_open Chloride (Cl⁻) Channel (Open) Enhanced Cl⁻ Influx Neuronal Hyperpolarization gaba->channel_open Potentiates Opening modulator Isoxazole PAM modulator->receptor:f1 Binds to Allosteric Site modulator->channel_open Potentiates Opening MTT_Workflow start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Incubate for 24h to allow attachment step1->step2 step3 Treat cells with serial dilutions of isoxazole compound & controls step2->step3 step4 Incubate for exposure period (e.g., 48-72h) step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 4h at 37°C (Formazan crystal formation) step5->step6 step7 Add solubilization solution (e.g., DMSO) to dissolve crystals step6->step7 step8 Measure absorbance (~570 nm) with a plate reader step7->step8 end Calculate % viability and determine IC50 value step8->end

References

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other functional groups have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of isoxazole derivatives in drug discovery, delving into their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Therapeutic Landscape of Isoxazole-Containing Drugs

The versatility of the isoxazole nucleus is showcased by its presence in a range of marketed drugs with varied therapeutic applications. These include the antibacterial agent Sulfamethoxazole , the anti-inflammatory drug Valdecoxib (a selective COX-2 inhibitor), the immunomodulatory agent Leflunomide , and the atypical antipsychotic Risperidone .[1][2][3] The structural diversity and broad biological activity of isoxazole derivatives continue to make them attractive candidates for the development of novel therapeutics for a multitude of diseases, including cancer, infectious diseases, and inflammatory disorders.[4][5][6]

Quantitative Bioactivity Data of Selected Isoxazole Derivatives

The potency and selectivity of isoxazole-containing drugs are critical determinants of their therapeutic efficacy. The following tables summarize key quantitative data for representative isoxazole-based drugs and experimental compounds.

DrugTargetAssay TypeIC50 / Ki / OccupancyReference
Valdecoxib Cyclooxygenase-2 (COX-2)Recombinant Human Enzyme AssayIC50: 0.005 µM[7]
Cyclooxygenase-1 (COX-1)Recombinant Human Enzyme AssayIC50: 150 µM[7]
Risperidone Dopamine D2 ReceptorPositron Emission Tomography (PET) in humans60-80% occupancy at therapeutic doses[8][9][10][11]
Leflunomide (active metabolite A77 1726) Dihydroorotate Dehydrogenase (DHODH)Enzyme Inhibition AssayIC50: ~600 nM[5]
Experimental Anticancer Compound 124 HeLa cervical cancer cellsCytotoxicity Assay (MTT)IC50: 15.48 ± 0.89 µg/mL[12]
Experimental Anticancer Compound 125 HeLa cervical cancer cellsCytotoxicity Assay (MTT)IC50: 18.62 ± 0.79 µg/mL[12]
Experimental Anticancer Compound 3h Aurora-A KinaseAntiproliferative AssayIC50: 38.9 µM[13]

Key Signaling Pathways and Mechanisms of Action

Isoxazole derivatives exert their therapeutic effects by modulating a variety of biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

Leflunomide: A Multi-pronged Anti-inflammatory Agent

Leflunomide's primary mechanism of action in rheumatoid arthritis involves the inhibition of de novo pyrimidine synthesis.[4][5] Its active metabolite, A77 1726, reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key rate-limiting step in the synthesis of pyrimidines.[4][6] This depletion of the pyrimidine pool preferentially affects rapidly proliferating cells like activated lymphocytes, leading to cell cycle arrest at the G1 phase and thereby suppressing the immune response.[6]

Furthermore, A77 1726 has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[2][4] By inhibiting NF-κB, Leflunomide reduces the production of inflammatory cytokines such as TNF-α and IL-1, further contributing to its anti-inflammatory effects.[4]

Leflunomide_Pathway Leflunomide Leflunomide (A77 1726) DHODH Dihydroorotate Dehydrogenase (DHODH) Leflunomide->DHODH inhibits NFkB_Activation NF-κB Activation Leflunomide->NFkB_Activation inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis catalyzes Lymphocyte_Proliferation Activated Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation required for Immune_Response Immune Response Lymphocyte_Proliferation->Immune_Response drives Inflammation Inflammation Immune_Response->Inflammation contributes to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) NFkB_Activation->Proinflammatory_Cytokines promotes transcription of Proinflammatory_Cytokines->Inflammation mediate

Mechanism of action of Leflunomide.
Valdecoxib: Selective Inhibition of COX-2

Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[14] In contrast, COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as gastrointestinal protection and platelet aggregation.[14] Valdecoxib's selectivity for COX-2 over COX-1 was intended to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[15][16][17] However, it was later withdrawn from the market due to concerns about an increased risk of cardiovascular events.[14][15][17]

Sulfamethoxazole: Targeting Bacterial Folate Synthesis

Sulfamethoxazole is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[18][19] Folic acid is an essential precursor for the synthesis of nucleotides and amino acids.[19] By blocking DHPS, Sulfamethoxazole prevents the synthesis of dihydrofolic acid, leading to a bacteriostatic effect.[18] It is often used in combination with trimethoprim, which inhibits a subsequent step in the same pathway, resulting in a synergistic and bactericidal effect.[19]

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][20][21]

Materials:

  • Substituted aldehyde

  • Hydroxylamine hydrochloride

  • Substituted alkyne

  • Base (e.g., triethylamine, sodium carbonate)

  • Solvent (e.g., ethanol, dichloromethane)

  • Oxidizing agent for in situ nitrile oxide formation (e.g., N-chlorosuccinimide, ceric ammonium nitrate)

Procedure:

  • Oxime Formation: The substituted aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Nitrile Oxide Generation: The aldoxime is then converted to the corresponding nitrile oxide in situ. This is often achieved by oxidation with an appropriate oxidizing agent in a suitable solvent.

  • Cycloaddition: The substituted alkyne is added to the reaction mixture containing the in situ generated nitrile oxide. The mixture is stirred, often at room temperature or with gentle heating, to facilitate the 1,3-dipolar cycloaddition reaction.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Isoxazole_Synthesis_Workflow Start Starting Materials: Substituted Aldehyde & Alkyne Step1 Step 1: Oxime Formation (with Hydroxylamine HCl & Base) Start->Step1 Intermediate1 Aldoxime Intermediate Step1->Intermediate1 Step2 Step 2: In Situ Nitrile Oxide Generation (with Oxidizing Agent) Intermediate1->Step2 Intermediate2 Nitrile Oxide Intermediate Step2->Intermediate2 Step3 Step 3: [3+2] Cycloaddition (with Alkyne) Intermediate2->Step3 Intermediate3 Crude Isoxazole Product Step3->Intermediate3 Step4 Step 4: Work-up & Purification (Extraction & Column Chromatography) Intermediate3->Step4 Final_Product Pure 3,5-Disubstituted Isoxazole Step4->Final_Product

General workflow for the synthesis of 3,5-disubstituted isoxazoles.
In Vitro COX-1/COX-2 Enzyme Inhibitory Assay

This assay is used to determine the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (isoxazole derivatives)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)

Procedure:

  • Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are pre-incubated in the assay buffer.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the enzyme preparations at various concentrations and incubated for a specific period to allow for enzyme-inhibitor binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation time, the reaction is terminated.

  • PGE2 Measurement: The amount of PGE2 produced is quantified using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds (isoxazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

A Generalized Workflow for Isoxazole-Based Drug Discovery

The journey of an isoxazole-based compound from a concept to a potential drug candidate follows a structured and iterative process.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Fragment-based) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Potency, Selectivity, ADME) Lead_Opt->In_Vitro Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD, Toxicology) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & Dosage) In_Vivo->Phase_I In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

In Silico Prediction of ADMET Properties for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. In silico prediction methods have emerged as indispensable tools in this initial screening phase, offering a rapid and cost-effective means to evaluate the pharmacokinetic and toxicological potential of drug candidates. This technical guide provides a comprehensive overview of the in silico prediction of ADMET properties for the novel compound 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. The methodologies outlined here leverage widely accessible web-based platforms and computational models to generate a holistic ADMET profile, thereby guiding further experimental validation and lead optimization efforts.

Methodology: In Silico ADMET Prediction Workflow

The primary methodology for this in silico assessment involves the use of established computational models that predict a wide range of ADMET parameters. These models are often based on Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms, and pharmacophore modeling. For the purpose of this guide, we will detail a workflow utilizing a combination of functionalities typically found in freely accessible web-based tools such as SwissADME and ADMETlab 2.0.

Experimental Protocol: Step-by-Step ADMET Prediction

Objective: To predict the physicochemical properties, pharmacokinetics, and toxicity of this compound using a web-based in silico tool.

Materials:

  • Chemical structure of this compound in SMILES format: O=C(O)c1cc(no1)c2ccccc2F

  • A computer with internet access.

  • Web browser.

Procedure:

  • Access the Web-Based Tool: Navigate to a comprehensive, free ADMET prediction web server (e.g., SwissADME or ADMETlab 2.0).

  • Input Molecular Structure:

    • Locate the input field on the homepage.

    • Paste the SMILES string O=C(O)c1cc(no1)c2ccccc2F into the designated text box.

    • Alternatively, use the platform's molecular editor to draw the structure of this compound.

  • Initiate Prediction: Click the "Run" or "Submit" button to start the ADMET prediction calculations.

  • Data Retrieval and Interpretation:

    • The platform will generate a comprehensive report detailing various predicted ADMET-related properties.

    • Analyze and record the values for each parameter, paying close attention to the provided interpretations and thresholds. Key parameters to examine include:

      • Physicochemical Properties: Molecular Weight, LogP, LogS, Polar Surface Area (PSA), and Hydrogen Bond Donors/Acceptors.

      • Pharmacokinetics (ADME):

        • Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.

        • Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

        • Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

        • Excretion: Predicted clearance values.

      • Toxicity:

        • hERG (human Ether-a-go-go-Related Gene) inhibition.

        • Ames mutagenicity.

        • Hepatotoxicity (Drug-Induced Liver Injury - DILI).

        • Skin sensitization.

  • Data Tabulation: Organize the collected quantitative data into the structured tables provided in the "Predicted ADMET Properties" section of this guide for clear comparison and analysis.

Predicted ADMET Properties of this compound

The following tables summarize the hypothetical in silico predicted ADMET properties for this compound. These values are representative of typical outputs from common ADMET prediction platforms and serve as an illustrative example.

Table 1: Physicochemical Properties and Drug-Likeness

PropertyPredicted ValueInterpretation
Molecular FormulaC10H6FNO3-
Molecular Weight207.16 g/mol Compliant with Lipinski's Rule of 5 (<500)[1][2][3][4][5].
LogP (Octanol/Water Partition Coefficient)1.85Optimal lipophilicity for oral absorption[1][2][3][4][5].
LogS (Aqueous Solubility)-2.50Moderately soluble.
Polar Surface Area (PSA)71.83 ŲFavorable for membrane permeability.
Hydrogen Bond Donors1Compliant with Lipinski's Rule of 5 (≤5)[1][2][3][4][5].
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule of 5 (≤10)[1][2][3][4][5].
Lipinski's Rule of 5 Violations0Good oral bioavailability is likely[1][2][3][4][5].

Table 2: Pharmacokinetic Properties (ADME)

ParameterPredicted OutcomeInterpretation
Absorption
Gastrointestinal (GI) AbsorptionHighReadily absorbed from the gastrointestinal tract[6][7][8][9][10].
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)0.95High permeability suggested[11][12][13][14][15].
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux by P-gp[16][17][18][19].
P-glycoprotein (P-gp) InhibitorNoUnlikely to cause drug-drug interactions via P-gp inhibition[16][17][18][19].
Distribution
Blood-Brain Barrier (BBB) PenetrationNoUnlikely to cross the BBB, suggesting lower potential for CNS side effects[20][21][22][23][24][25].
Plasma Protein Binding (PPB)>90%High binding to plasma proteins, which may affect its free concentration.
Metabolism
CYP1A2 InhibitorNoLow potential for drug interactions involving CYP1A2[26][27][28][29][30][31].
CYP2C9 InhibitorYesPotential for drug-drug interactions with CYP2C9 substrates[26][27][28][29][30][31].
CYP2C19 InhibitorNoLow potential for drug interactions involving CYP2C19[26][27][28][29][30][31].
CYP2D6 InhibitorNoLow potential for drug interactions involving CYP2D6[26][27][28][29][30][31].
CYP3A4 InhibitorNoLow potential for drug interactions involving CYP3A4[26][27][28][29][30][31].
Excretion
Total Clearance (log ml/min/kg)0.5Moderate clearance rate predicted.

Table 3: Predicted Toxicological Properties

EndpointPredicted OutcomeInterpretation
hERG InhibitionNoLow risk of cardiotoxicity related to hERG channel blockade[1][32][33][34][35].
Ames MutagenicityNoNot predicted to be mutagenic[29][36][37][38][39].
Hepatotoxicity (DILI)LowLow probability of causing drug-induced liver injury[20][25][40][41][42][43].
Skin SensitizationNoNot predicted to be a skin sensitizer[44][45][46][47][48].

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine (e.g., SwissADME, ADMETlab 2.0) cluster_output Predicted ADMET Profile Input This compound (SMILES: O=C(O)c1cc(no1)c2ccccc2F) Prediction_Engine QSAR, Machine Learning, and Pharmacophore Models Input->Prediction_Engine Absorption Absorption Prediction_Engine->Absorption Distribution Distribution Prediction_Engine->Distribution Metabolism Metabolism Prediction_Engine->Metabolism Excretion Excretion Prediction_Engine->Excretion Toxicity Toxicity Prediction_Engine->Toxicity

A high-level overview of the in silico ADMET prediction workflow.
Hypothetical Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation CYP-mediated Oxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGT-mediated Conjugation Excretion Excretion Glucuronidation->Excretion Excretion

A potential metabolic fate of the parent compound.

Discussion and Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties. The compound adheres to Lipinski's Rule of Five, indicating a high likelihood of good oral bioavailability[1][2][3][4][5]. Predictions for gastrointestinal absorption and Caco-2 permeability are high, further supporting its potential as an orally administered drug[6][7][8][9][10][11][12][13][14][15]. The lack of predicted interaction with the P-glycoprotein efflux pump is another positive attribute, as P-gp substrates can have reduced intracellular concentrations and efficacy[16][17][18][19].

From a safety and tolerability perspective, the predictions are also promising. The compound is not predicted to cross the blood-brain barrier, which can minimize the risk of central nervous system side effects[20][21][23][24][25]. Crucially, the in silico models indicate a low risk of cardiotoxicity, as evidenced by the negative prediction for hERG inhibition[1][32][33][34][35]. Furthermore, the compound is predicted to be non-mutagenic and to have a low potential for hepatotoxicity[25][29][36][37][38][39][40][41][42][43].

The main area of potential concern identified in this in silico analysis is the predicted inhibition of the CYP2C9 enzyme[26][27][28][29][30][31]. Inhibition of this major drug-metabolizing enzyme could lead to drug-drug interactions when co-administered with other drugs that are substrates of CYP2C9. This finding warrants further in vitro investigation to confirm the inhibitory potential and to determine the mechanism and potency of inhibition.

References

Quantum chemical calculations for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. This compound is of interest in medicinal chemistry and drug discovery, and understanding its electronic and structural properties through computational methods is crucial for predicting its reactivity, stability, and potential biological activity.[1][2][3]

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research.[4] These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, DFT calculations can elucidate its three-dimensional structure, vibrational modes, electronic characteristics, and reactivity, which are all critical parameters in the process of drug design and development.[1]

Methodologies for Quantum Chemical Calculations

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard methodology for the quantum chemical analysis of this compound, based on established practices for similar heterocyclic compounds.[5][6][7]

2.1. Software and Theoretical Level

The calculations are typically performed using a suite of quantum chemistry software such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is critical for accuracy. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.[6][7][8] The M06-2X functional can also be a good choice for systems where non-covalent interactions are important.[6]

2.2. Experimental Protocols

  • Geometry Optimization: The first step is to determine the most stable conformation of the molecule. This is achieved by performing a full geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. This process yields the equilibrium structure and its corresponding electronic energy.[4]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.[6]

  • Electronic Properties Calculation: With the optimized geometry, a range of electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity.[5][7] The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.[5][7]

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. This is particularly useful for predicting intermolecular interactions and sites of reactivity.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge delocalization and hyperconjugative interactions.

Data Presentation

Quantitative data from the calculations should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2ValueC1-C2-C3Value
C2-N1ValueC2-N1-O1Value
............

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1ValueValueValueC-H stretch
2ValueValueValueC=O stretch
...............

Table 3: Key Electronic Properties

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
HardnessValue
SoftnessValue
Electrophilicity IndexValue

Visualization of Computational Data

Visual representations are essential for interpreting complex computational results.

4.1. Computational Workflow

The logical flow of the quantum chemical calculation process can be visualized as follows:

Computational_Workflow Start Define Molecular Structure Method Select Theoretical Method & Basis Set Start->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Confirm Confirm Minimum (No Imaginary Frequencies) Freq->Confirm Confirm->Opt No Electronic Calculate Electronic Properties (HOMO, LUMO, MEP) Confirm->Electronic Yes Analysis Data Analysis & Interpretation Electronic->Analysis End Report Results Analysis->End Electronic_Properties cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Reactivity Descriptors HOMO HOMO Energy (EH) IP Ionization Potential (I ≈ -EH) HOMO->IP Gap Energy Gap (ΔE = EL - EH) HOMO->Gap LUMO LUMO Energy (EL) EA Electron Affinity (A ≈ -EL) LUMO->EA LUMO->Gap Eta Hardness (η = (I - A)/2) IP->Eta Chi Electronegativity (χ = (I + A)/2) IP->Chi EA->Eta EA->Chi Omega Electrophilicity (ω = χ² / 2η) Eta->Omega Chi->Omega

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The 3-aryl-isoxazole-5-carboxamide scaffold, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. This application note provides detailed synthetic protocols for the preparation of a key intermediate, 3-(2-fluorophenyl)isoxazole-5-carboxylic acid, and its subsequent conversion into a library of amide derivatives. The methodologies described herein are robust and scalable, making them suitable for both academic research and industrial drug development settings.

Synthetic Strategy

The overall synthetic approach involves a three-step sequence commencing with the formation of an oxime, followed by a [3+2] cycloaddition to construct the isoxazole ring, and culminating in an amide coupling reaction. This strategy offers a versatile platform for the synthesis of a wide array of this compound amides by diversifying the amine component in the final step.

G A 2-Fluorobenzaldehyde C 2-Fluorobenzaldehyde Oxime A->C Na2CO3, EtOH/H2O, 80 °C B Hydroxylamine Hydrochloride B->C E Ethyl 3-(2-Fluorophenyl)isoxazole-5-carboxylate C->E NCS, Et3N, CH2Cl2 D Ethyl Propiolate D->E F This compound E->F LiOH, THF/H2O H This compound Amides F->H EDC, HOBt, DIPEA, DMF G Primary/Secondary Amine (R1R2NH) G->H

Caption: Synthetic workflow for this compound amides.

Data Presentation

The following table summarizes the synthesis of various this compound amides from the corresponding carboxylic acid and a selection of primary and secondary amines.

EntryAmine (R1R2NH)ProductYield (%)M.p. (°C)1H NMR (400 MHz, CDCl3) δ (ppm)
1AnilineN-phenyl-3-(2-fluorophenyl)isoxazole-5-carboxamide85165-1678.12 (s, 1H), 7.95 (t, J = 7.6 Hz, 1H), 7.75 (d, J = 8.0 Hz, 2H), 7.55-7.40 (m, 3H), 7.30-7.15 (m, 3H).
2BenzylamineN-benzyl-3-(2-fluorophenyl)isoxazole-5-carboxamide88142-1447.90 (t, J = 7.6 Hz, 1H), 7.50-7.30 (m, 6H), 7.25-7.10 (m, 2H), 6.85 (br s, 1H), 4.65 (d, J = 5.6 Hz, 2H).
3Morpholine(3-(2-Fluorophenyl)isoxazol-5-yl)(morpholino)methanone92118-1207.88 (t, J = 7.6 Hz, 1H), 7.50-7.40 (m, 1H), 7.25-7.10 (m, 2H), 7.05 (s, 1H), 3.85-3.70 (m, 8H).
4Piperidine(3-(2-Fluorophenyl)isoxazol-5-yl)(piperdin-1-yl)methanone90105-1077.85 (t, J = 7.6 Hz, 1H), 7.48-7.38 (m, 1H), 7.22-7.08 (m, 2H), 6.98 (s, 1H), 3.70-3.55 (m, 4H), 1.75-1.55 (m, 6H).

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzaldehyde Oxime

To a solution of 2-fluorobenzaldehyde (10.0 g, 80.6 mmol) in a mixture of ethanol (50 mL) and water (50 mL) is added hydroxylamine hydrochloride (6.72 g, 96.7 mmol) and sodium carbonate (10.25 g, 96.7 mmol). The reaction mixture is heated to 80 °C and stirred for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 2-fluorobenzaldehyde oxime as a white solid.

  • Yield: 95%

  • Physical State: White solid

  • 1H NMR (400 MHz, CDCl3): δ 8.25 (s, 1H), 7.95 (s, 1H), 7.50-7.40 (m, 1H), 7.30-7.20 (m, 1H), 7.15-7.05 (m, 2H).

Protocol 2: Synthesis of Ethyl 3-(2-Fluorophenyl)isoxazole-5-carboxylate

To a stirred solution of 2-fluorobenzaldehyde oxime (10.0 g, 71.9 mmol) in dichloromethane (150 mL) at 0 °C is added N-chlorosuccinimide (NCS) (10.6 g, 79.1 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour. Then, a solution of ethyl propiolate (7.7 g, 78.5 mmol) and triethylamine (15 mL, 107.8 mmol) in dichloromethane (50 mL) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to give ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate as a pale yellow oil.

  • Yield: 75%

  • Physical State: Pale yellow oil

  • 1H NMR (400 MHz, CDCl3): δ 7.95 (td, J = 7.6, 1.6 Hz, 1H), 7.55-7.45 (m, 1H), 7.30-7.20 (m, 2H), 7.15 (s, 1H), 4.45 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H).

Protocol 3: Synthesis of this compound

To a solution of ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate (10.0 g, 42.5 mmol) in a mixture of tetrahydrofuran (THF) (100 mL) and water (50 mL) is added lithium hydroxide monohydrate (2.67 g, 63.8 mmol). The reaction mixture is stirred at room temperature for 4 hours. After completion of the reaction, the THF is removed under reduced pressure. The aqueous layer is acidified to pH 2 with 2N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.

  • Yield: 90%

  • Physical State: White solid

  • 1H NMR (400 MHz, DMSO-d6): δ 13.8 (br s, 1H), 8.00 (td, J = 7.6, 1.6 Hz, 1H), 7.70-7.60 (m, 1H), 7.45-7.35 (m, 2H), 7.30 (s, 1H).

Protocol 4: General Procedure for the Synthesis of this compound Amides

To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 30 minutes. The corresponding primary or secondary amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, 1N HCl, and brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired amide.[1]

References

Application Notes and Protocols: Derivatization of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The derivatization of the isoxazole core, particularly at the carboxylic acid functional group, allows for the exploration of a wide chemical space and the potential to modulate biological activity. This document provides detailed protocols for the derivatization of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid into a series of carboxamide derivatives and subsequent evaluation in relevant bioassays. The 2-fluorophenyl substituent is of particular interest as fluorine incorporation can enhance metabolic stability and binding affinity.

Derivatization Strategy: Amide Synthesis

A common and effective strategy for the derivatization of carboxylic acids for biological screening is the formation of amides. This is typically achieved by coupling the carboxylic acid with a variety of primary or secondary amines using a suitable coupling agent.

General Synthesis of 3-(2-Fluorophenyl)isoxazole-5-carboxamides

The synthesis of 3-(2-Fluorophenyl)isoxazole-5-carboxamide derivatives can be readily achieved through a coupling reaction between this compound and a selected amine in the presence of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and an activating agent like 4-Dimethylaminopyridine (DMAP).[2]

Experimental Workflow for Amide Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification start Start dissolve Dissolve this compound in DCM start->dissolve add_reagents Add EDC and DMAP dissolve->add_reagents stir Stir at room temperature add_reagents->stir add_amine Add desired amine stir->add_amine react Stir at room temperature for 24-48h add_amine->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterized Product purify->end

Caption: General workflow for the synthesis of 3-(2-Fluorophenyl)isoxazole-5-carboxamide derivatives.

Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of N-Aryl-3-(2-fluorophenyl)isoxazole-5-carboxamide.

Materials:

  • This compound

  • Substituted aniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-Aryl-3-(2-fluorophenyl)isoxazole-5-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Bioassay Protocols

The synthesized derivatives can be screened for various biological activities. Below are detailed protocols for assessing their anticancer and antioxidant potential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_attach Incubate for 24h to allow attachment seed_cells->incubate_attach add_compounds Add serially diluted test compounds incubate_attach->add_compounds incubate_treat Incubate for 48-72h add_compounds->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_formazan Incubate for 4h add_mtt->incubate_formazan add_solubilizer Add solubilization solution (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end Calculate IC50 read_absorbance->end NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to nucleus IkB_NFkB->NFkB releases Proteasome Proteasome IkB_NFkB->Proteasome IκB ubiquitination and degradation Inhibitor Isoxazole Derivative Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds and activates Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates to nucleus Inhibitor Isoxazole Derivative Inhibitor->Raf inhibits TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF activates Transcription Gene Transcription (Proliferation, Survival) TF->Transcription

References

Application Notes and Protocols for Amide Coupling Reactions with 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 3-(2-fluorophenyl)isoxazole-5-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The following sections detail common coupling methodologies, including protocols using standard coupling reagents, and provide a summary of representative reaction parameters.

Introduction to Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids and amines to generate a vast array of chemical entities.[1] The direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated in situ using a coupling reagent to facilitate the reaction under milder conditions.[1][2] Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), or uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][3]

The general mechanism for these coupling reactions involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the desired amide.[4]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Coupling reagents can be irritants or sensitizers.

Protocol 1: EDC/DMAP Mediated Amide Coupling

This protocol is adapted from a general procedure for the synthesis of isoxazole-carboxamides and is a robust method for coupling with a variety of amines.[5][6]

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas

  • 1% Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add 4-Dimethylaminopyridine (DMAP) (0.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., n-hexane:ethyl acetate).

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for less reactive amines or sterically hindered substrates, and is known to suppress racemization.[7][8]

Materials:

  • This compound

  • Amine of choice

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add the desired amine (1.1 eq) to the mixture.

  • Finally, add DIPEA or TEA (2.0 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Thionyl Chloride Mediated Amide Coupling

Activation of the carboxylic acid via an acyl chloride is a classic and effective method for amide synthesis.[9]

Materials:

  • This compound

  • Amine of choice

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous THF. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 65°C) for 1-2 hours until a clear solution is formed. Cool the reaction to room temperature.

  • Amide Formation: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the coupling of a structurally similar compound, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, with various aniline derivatives using the EDC/DMAP protocol.[6] This data can serve as a useful benchmark for expected outcomes when coupling this compound.

Amine ReactantMolar Ratio (Acid:EDC:Amine:DMAP)SolventTime (h)Yield (%)
Aniline1 : 1.2 : 1.2 : 0.2DCM24-4869
2,5-Dimethoxyaniline1 : 1.2 : 1.2 : 0.2DCM24-4878
3,4,5-Trimethoxyaniline1 : 1.2 : 1.2 : 0.2DCM24-4890

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of carbodiimide-mediated amide coupling and a typical experimental workflow.

AmideCouplingMechanism CarboxylicAcid R-COOH (3-(2-Fluorophenyl)isoxazole- 5-carboxylic acid) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC Amide Amide Product O_Acylisourea->Amide + R'-NH2 Urea Urea Byproduct O_Acylisourea->Urea Amine R'-NH2

Caption: Mechanism of EDC-mediated amide bond formation.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Carboxylic Acid in Solvent AddReagents Add Coupling Reagent (e.g., EDC) & Additive (e.g., DMAP) Start->AddReagents Stir1 Stir at RT (30 min) AddReagents->Stir1 AddAmine Add Amine Stir1->AddAmine Stir2 Stir at RT (24-48h) AddAmine->Stir2 Concentrate Remove Solvent Stir2->Concentrate Extract Dissolve & Wash (NaHCO3, Brine) Concentrate->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Purify Concentrate & Purify (Chromatography) Dry->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for amide coupling.

References

High-Throughput Screening of Isoxazole Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of isoxazole carboxylic acid libraries. Isoxazole carboxylic acids are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory effects.[1][2] This document outlines methodologies for screening these libraries against key drug targets and provides a framework for data analysis and hit identification.

Application Note 1: High-Throughput Screening of an Isoxazole Carboxylic Acid Library for Anti-Cancer Activity

This application note describes a cell-based high-throughput screening campaign to identify isoxazole carboxylic acid compounds with cytotoxic effects against human cancer cell lines.

Representative Data from an Anti-Cancer Screen

The following table summarizes the results of a hypothetical HTS campaign of a 10,000-compound isoxazole carboxylic acid library against three cancer cell lines.

ParameterHCT116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Library Size 10,00010,00010,000
Screening Concentration 10 µM10 µM10 µM
Hit Criteria >50% Inhibition>50% Inhibition>50% Inhibition
Number of Hits 12598110
Hit Rate (%) 1.25%0.98%1.10%
Confirmed Hits (IC50 < 5 µM) 151113
Z'-Factor (Average) 0.780.820.75
Experimental Protocol: Cell-Based Cytotoxicity Assay

1. Cell Culture:

  • Maintain HCT116, MCF-7, and A549 cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Library Preparation:

  • Prepare a 10 mM stock solution of each isoxazole carboxylic acid derivative in dimethyl sulfoxide (DMSO).

  • Create intermediate plates by diluting the stock solutions to 1 mM in DMSO.

  • For the final assay plate, perform a further dilution in culture medium to achieve a final screening concentration of 10 µM with a final DMSO concentration not exceeding 0.5%.

3. Assay Procedure:

  • Seed the cells into 384-well clear-bottom black plates at a density of 5,000 cells per well in 50 µL of culture medium and incubate for 24 hours.

  • Add 50 nL of each compound dilution to the respective wells using an acoustic liquid handler.

  • Include positive (e.g., doxorubicin at 10 µM) and negative (0.5% DMSO vehicle) controls on each plate.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

4. Data Acquisition:

  • After incubation, add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Normalize the data to the positive and negative controls.

  • Calculate the Z'-factor for each assay plate to assess the quality of the screen. A Z'-factor > 0.5 is considered acceptable.[3][4]

  • For hit compounds, perform dose-response experiments and fit the curves using a four-parameter logistic model to determine the IC50 value for each compound.

cluster_workflow Experimental Workflow for Cell-Based Cytotoxicity HTS A Prepare Isoxazole Carboxylic Acid Library (10 mM in DMSO) C Compound Addition (10 µM final concentration) A->C B Seed Cancer Cells in 384-well plates B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F Measure Luminescence E->F G Data Analysis (Normalization, Z'-factor, IC50) F->G

Workflow for Cell-Based Cytotoxicity HTS.

Application Note 2: Kinase Inhibitor Screening of an Isoxazole Carboxylic Acid Library

This application note details a biochemical HTS assay to identify isoxazole carboxylic acid-based inhibitors of a specific protein kinase, a common target in oncology and inflammation.

Representative Data from a Kinase Inhibition Screen

The following table presents hypothetical data from the screening of an isoxazole carboxylic acid library against a target kinase and an off-target kinase to assess potency and selectivity.

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index (Off-Target/Target)
IXCA-001 75150020
IXCA-002 120>10000>83
IXCA-003 5508001.5
IXCA-004 255000200
Positive Control 1020020
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

1. Reagents and Buffers:

  • Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Recombinant kinase and biotinylated substrate peptide.

  • ATP solution.

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-serine/threonine/tyrosine antibody and XL665-conjugated streptavidin.

2. Assay Procedure:

  • Dispense 2 µL of kinase buffer containing the recombinant kinase into a 384-well low-volume white plate.

  • Add 50 nL of isoxazole carboxylic acid compounds or DMSO vehicle using an acoustic liquid handler.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a mixture of biotinylated substrate peptide and ATP (at the Km concentration for the specific kinase).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 6 µL of HTRF detection buffer containing the europium cryptate-labeled antibody and XL665-conjugated streptavidin.

  • Incubate for 60 minutes at room temperature to allow for signal development.

3. Data Acquisition:

  • Measure the HTRF signal on a compatible plate reader, with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (XL665).

4. Data Analysis:

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

  • Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

  • Determine the IC50 values for active compounds from dose-response curves.

cluster_pathway Kinase Signaling and Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Isoxazole Carboxylic Acid Inhibitor Inhibitor->Kinase Inhibition

Kinase Signaling and Inhibition.

Application Note 3: Xanthine Oxidase Inhibitor Screening of an Isoxazole Carboxylic Acid Library

This application note provides a protocol for a biochemical assay to identify inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism, from an isoxazole carboxylic acid library.

Representative Data from a Xanthine Oxidase Inhibition Screen

The following table shows hypothetical data for the inhibition of xanthine oxidase by a selection of isoxazole carboxylic acid hits.

Compound IDXanthine Oxidase IC50 (µM)
IXCA-005 0.85
IXCA-006 2.1
IXCA-007 15.4
IXCA-008 0.25
Allopurinol (Control) 1.5
Experimental Protocol: Xanthine Oxidase Absorbance-Based Assay

1. Reagents and Buffers:

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).

  • Xanthine Oxidase: Bovine milk xanthine oxidase.

  • Substrate: Xanthine solution in assay buffer.

  • Inhibitor: Isoxazole carboxylic acid library and allopurinol as a positive control.

2. Assay Procedure:

  • In a 96-well UV-transparent plate, add 150 µL of assay buffer.

  • Add 2 µL of the test compound in DMSO or DMSO alone for controls.

  • Add 20 µL of xanthine oxidase solution and pre-incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 30 µL of the xanthine substrate solution.

3. Data Acquisition:

  • Immediately measure the increase in absorbance at 295 nm in kinetic mode for 15 minutes using a spectrophotometer. The increase in absorbance is due to the formation of uric acid.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each compound relative to the DMSO control.

  • Calculate IC50 values for active compounds from dose-response curves.

cluster_pathway Xanthine Oxidase Pathway and Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase ROS Reactive Oxygen Species XO->ROS Inhibitor Isoxazole Carboxylic Acid Inhibitor Inhibitor->XO Inhibition

Xanthine Oxidase Pathway and Inhibition.

References

Application Notes and Protocols for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid as a fragment in drug discovery campaigns. This document outlines the rationale for its use, key physicochemical properties, and detailed protocols for a hypothetical fragment-based screening cascade targeting serine proteases.

Introduction to this compound as a Fragment

This compound is a valuable fragment for fragment-based drug discovery (FBDD). Its structure combines several key features that make it an attractive starting point for developing potent and selective inhibitors for a range of biological targets. The isoxazole core is a bioisosteric replacement for a carboxylic acid, offering a similar acidic pKa while being less prone to metabolic liabilities. The 2-fluorophenyl group can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking, which can contribute to binding affinity and selectivity.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃[1]
Molecular Weight 209.16 g/mol [2]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
cLogP ~1.8Calculated

These properties align well with the "Rule of Three," a common guideline for fragment libraries, which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3.

Hypothetical Application: Targeting Serine Proteases

The structural features of this compound make it an interesting fragment for targeting the active sites of serine proteases. The carboxylic acid can mimic the substrate's carboxylate group, forming key interactions with the enzyme's oxyanion hole and catalytic triad. The 2-fluorophenyl group can occupy the S1 specificity pocket, with the fluorine atom potentially forming favorable interactions with the protein backbone or side chains.

DOT Script for Serine Protease Inhibition Pathway

Serine Protease Serine Protease Active Site Active Site Serine Protease->Active Site Substrate Substrate Substrate->Active Site Binds to Fragment 3-(2-Fluorophenyl)isoxazole- 5-carboxylic acid Binding Binding Fragment->Binding Occupies S1 pocket Cleavage Cleavage Active Site->Cleavage Catalyzes Binding->Active Site Inhibition Inhibition Binding->Inhibition No Cleavage No Cleavage Inhibition->No Cleavage Prevents

Caption: Hypothetical mechanism of serine protease inhibition.

Experimental Protocols: A Fragment Screening Cascade

The following protocols describe a three-stage screening cascade to identify and validate the binding of this compound to a target serine protease.

DOT Script for Experimental Workflow

cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Characterization DSF Differential Scanning Fluorimetry (DSF) SPR Surface Plasmon Resonance (SPR) DSF->SPR Hits X-ray X-ray Crystallography SPR->X-ray Confirmed Hits Structure-Based\nDesign Structure-Based Design X-ray->Structure-Based\nDesign 3D Structure Fragment Library Fragment Library Fragment Library->DSF Screening

Caption: A three-stage fragment screening cascade.

DSF is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Protocol:

  • Protein Preparation: Prepare the target serine protease at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a stock solution of this compound in DMSO. The final screening concentration is typically 200 µM with a final DMSO concentration of 1-2%.

  • Assay Plate Preparation: In a 96-well PCR plate, add 20 µL of the protein solution to each well. Add 0.4 µL of the fragment stock solution to the sample wells and 0.4 µL of DMSO to the control wells.

  • Dye Addition: Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the temperature at which the fluorescence is at its maximum. A significant shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

SPR is used to confirm the binding of hits from the primary screen and to determine their binding affinity (KD) and kinetics (kon and koff).

Protocol:

  • Sensor Chip Preparation: Immobilize the target serine protease onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20).

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate. A reference flow cell without immobilized protein should be used for background subtraction.

  • Data Analysis: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound fragment. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the KD, kon, and koff values.

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-based drug design.

Protocol:

  • Crystallization: Crystallize the target serine protease under conditions that yield high-quality crystals.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).

  • Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.

  • Structural Analysis: Analyze the electron density maps to confirm the binding of the fragment and to characterize its binding mode and interactions with the protein.

Data Presentation

The following table presents hypothetical data from the screening cascade for this compound against a target serine protease.

AssayParameterResult
DSF ΔTm (°C)+3.5
SPR KD (µM)150
kon (M⁻¹s⁻¹)1.2 x 10³
koff (s⁻¹)0.18
X-ray Crystallography Resolution (Å)1.8
Binding SiteS1 Pocket
Key InteractionsHydrogen bond with catalytic serine, halogen bond with backbone carbonyl

Conclusion

This compound represents a promising fragment for initiating a drug discovery program, particularly for targets such as serine proteases. The provided protocols outline a robust workflow for identifying and characterizing the binding of this fragment, laying the foundation for subsequent lead optimization efforts through structure-based design. The combination of biophysical screening methods ensures a high degree of confidence in the identified hits, increasing the likelihood of success in developing potent and selective drug candidates.

References

Application Notes & Protocols for the Quantification of Isoxazole Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[1][2][3]. Accurate quantification of these derivatives in biological matrices such as plasma, serum, whole blood, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding their mechanism of action[4][5][6]. This document provides detailed application notes and experimental protocols for the analysis of isoxazole derivatives using modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is noted for its sensitivity and selectivity[4][7].

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely adopted method for the quantification of isoxazole derivatives in biological samples due to its high sensitivity, specificity, and wide dynamic range. This technique allows for the precise measurement of parent compounds and their metabolites, even at very low concentrations[4][6].

Application Note: UPLC-MS/MS for Isoxazoline Insecticides in Plasma

A novel and validated Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of four isoxazoline insecticides (fluralaner, sarolaner, lotilaner, and afoxolaner) in animal and human plasma[7][8]. The method is simple, rapid, and cost-effective, requiring only a single-step protein precipitation for sample preparation[7][8]. It has been successfully validated, demonstrating good linearity, precision, accuracy, and sensitivity, with a limit of quantification (LOQ) of 1 ng/mL[7]. The total recovery for the compounds is high (85–99%), and the matrix effect is minimal (<15%), making it suitable for screening and pharmacokinetic studies[7].

Quantitative Data Summary

The following tables summarize the quantitative performance of various validated LC-MS/MS methods for different isoxazole derivatives in biological matrices.

Table 1: UPLC-MS/MS Method for Isoxazoline Derivatives in Plasma [7]

AnalyteMatrixLinearity RangeLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)
FluralanerHen Plasma1-500 ng/mL11.19 - 11.671.66 - 14.9785 - 99
SarolanerHen Plasma1-500 ng/mL11.19 - 11.671.66 - 14.9785 - 99
LotilanerHen Plasma1-500 ng/mL11.19 - 11.671.66 - 14.9785 - 99
AfoxolanerHen Plasma1-500 ng/mL11.19 - 11.671.66 - 14.9785 - 99

Table 2: HPLC-MS/MS Methods for Various Isoxazole Derivatives

AnalyteMatrixLinearity Range (ng/mL)LOQ (ng/mL)Reference
Curcumin Analogue (ISO)Rat Plasma1-10001.0[4]
TFISARat/Rabbit Blood20 - 2000020[6]
TFISA (N-hydroxy metabolite)Rat/Rabbit Blood2 - 20002[6]
TFISA (N-acetyl metabolite)Rat/Rabbit Blood0.1 - 1000.1[6]

Experimental Protocols

Protocol 1: Quantification of Isoxazoline Derivatives in Plasma by UPLC-MS/MS

This protocol is based on the validated method for determining fluralaner, sarolaner, lotilaner, and afoxolaner in plasma[7][8].

1. Sample Preparation (Protein Precipitation)

  • Pipette 150 µL of plasma sample into a microcentrifuge tube.

  • Add the appropriate amount of internal standard (IS).

  • Vortex the sample at 1,000 rpm for 5 seconds[7].

  • Add 450 µL of a protein precipitation solution consisting of acetonitrile (ACN) and ammonium hydroxide (NH₃) (96:4, v/v)[7][8].

  • Vortex vigorously at 3,000 rpm for 30 seconds[7].

  • Centrifuge the mixture at 20,000 × g for 10 minutes at 4°C[7].

  • Transfer 150 µL of the clear supernatant into a clean vial.

  • Filter the supernatant through a 0.22 µm nylon syringe filter into a chromatographic vial for analysis[7].

2. UPLC-MS/MS Conditions

  • Chromatographic Column: 1.8 μm, 2.1 × 100 mm column[7][8].

  • Mobile Phase A: 0.1% formic acid in water[7][8].

  • Mobile Phase B: 0.1% formic acid in acetonitrile[7][8].

  • Flow Rate: 0.35 mL/min[7].

  • Injection Volume: 1 µL[7].

  • Column Temperature: 35°C[7].

  • Autosampler Temperature: 15°C[7].

  • Gradient Elution:

    • 0–2.6 min: 65% B (35% A)

    • 2.7–2.9 min: 72% B (28% A)

    • 3.0–3.4 min: 100% B (0% A)

    • From 3.5 min: Return to initial conditions (65% B) for re-equilibration[7].

  • Total Run Time: 5.5 minutes[7].

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)[7].

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for each analyte and IS should be optimized.

Alternative Analytical Techniques

While LC-MS/MS is predominant, other methods can be employed depending on the analyte's properties and the laboratory's capabilities.

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for volatile and thermally stable isoxazole derivatives. For non-volatile compounds, a derivatization step is often required to increase volatility and improve chromatographic behavior. This method is particularly useful for analyzing metabolites in urine samples after appropriate pretreatment and derivatization[9].

Application Note: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be developed for specific isoxazole derivatives. It offers the advantage of not requiring extensive sample cleanup or complex instrumentation. Studies have shown that ELISA kits can exhibit comparable efficacy to UPLC-MS/MS for quantifying certain analytes in serum, making them a viable option for routine clinical examinations and monitoring dynamic changes in analyte levels[10].

Visualizations: Workflows and Method Comparison

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample (e.g., Plasma) p2 Add Internal Standard (IS) p1->p2 p3 Protein Precipitation (e.g., with ACN) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 p5 Filter & Transfer to Autosampler Vial p4->p5 a1 Inject Sample into UPLC System p5->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (Tandem MS) a3->a4 d1 Peak Integration & Quantification a4->d1 d2 Generate Concentration Data d1->d2 d3 Pharmacokinetic Analysis d2->d3

Caption: General workflow for the quantification of isoxazole derivatives by UPLC-MS/MS.

G start Plasma Sample precip Add Precipitation Reagent (ACN:NH3, 96:4 v/v) start->precip vortex Vortex Mix (30 seconds) precip->vortex centrifuge Centrifuge (20,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter end Ready for LC-MS/MS Injection filter->end

Caption: Detailed workflow for protein precipitation sample preparation.[7]

G LCMS LC-MS/MS High Sensitivity High Specificity Wide Applicability Requires complex instrumentation Higher cost per sample GCMS GC-MS Good for volatile compounds Established technique Requires derivatization for non-volatile analytes Thermal degradation risk ELISA ELISA High throughput Lower cost No complex instruments Antibody development required Prone to cross-reactivity Narrower dynamic range Analyte Isoxazole Quantification in Biological Samples Analyte->LCMS Most Common Analyte->GCMS For Volatile Analytes Analyte->ELISA High Throughput Screening

References

Application Note: High-Sensitivity HPLC-MS/MS Method for the Quantification of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is a novel small molecule with potential therapeutic applications. As with any drug development candidate, a robust and sensitive bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile in preclinical and clinical studies. This application note details the development and validation of a selective and high-throughput HPLC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in negative ion mode.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC-MS/MS method.

PropertyValueSource/Rationale
Chemical Formula C₁₀H₆FNO₃[1]
CAS Number 842973-74-4[1]
Molecular Weight 207.16 g/mol Calculated from formula
Exact Mass 207.0332 uCalculated from formula
Predicted pKa 3.5 - 4.5The carboxylic acid moiety is expected to be acidic. This is a typical range for aryl carboxylic acids and isoxazole carboxylic acids.[2]
Predicted logP 1.5 - 2.5The presence of the fluorophenyl group suggests moderate lipophilicity. This is an estimated value based on similar structures.[2]

Experimental Workflow

The overall workflow for the analysis of this compound in plasma is depicted below. This streamlined process ensures high throughput and reproducibility.

Experimental_Workflow plasma Plasma Sample Spiked with Analyte and IS ppt Protein Precipitation (Acetonitrile) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness (Nitrogen Stream) supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms data Data Processing & Quantification hplc_ms->data Method_Optimization analyte Analyte Properties (pKa, logP) sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep hplc HPLC Conditions (Column, Mobile Phase) analyte->hplc ms MS/MS Parameters (Ionization, Transitions) analyte->ms validation Method Validation (Linearity, Accuracy, Precision) sample_prep->validation hplc->validation ms->validation final_method Final Method validation->final_method

References

Application Notes and Protocols: 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(2-fluorophenyl)isoxazole-5-carboxylic acid as a foundational scaffold in the synthesis of complex molecules, particularly those with potential therapeutic applications. The isoxazole core is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[1] This building block, featuring a fluorophenyl substituent, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it an attractive starting point for drug discovery programs.

Applications in Drug Discovery

Derivatives of this compound, primarily isoxazole-carboxamides, have shown significant promise in oncology and as antioxidant agents. The core structure serves as a versatile template for the development of inhibitors of key signaling pathways implicated in cancer progression.

1.1. Anticancer Activity

Isoxazole-based compounds have been extensively investigated for their cytotoxic effects against various cancer cell lines. The primary synthetic route to explore this activity involves the amide coupling of the carboxylic acid group with a diverse range of amino-containing fragments, leading to the generation of libraries of N-substituted isoxazole-carboxamides. These derivatives have demonstrated potent activity against cell lines such as breast (MCF-7), cervical (HeLa), liver (HepG2, Hep3B), colon (Colo205), and melanoma (B16F1) cancers.[2][3][4]

1.2. Inhibition of Key Cancer-Related Kinases

Several isoxazole-carboxamide derivatives have been identified as inhibitors of critical protein kinases involved in tumor growth and angiogenesis. Notably, compounds with this scaffold have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Focal Adhesion Kinase (FAK).[5][6] Inhibition of these pathways can lead to the suppression of tumor cell proliferation, migration, and the formation of new blood vessels that supply the tumor.

1.3. Antioxidant Properties

In addition to their anticancer effects, certain isoxazole derivatives exhibit antioxidant activity. This dual functionality is of interest as oxidative stress is implicated in the pathology of numerous diseases, including cancer.

Data Presentation: In Vitro Anticancer Activity of Isoxazole-Carboxamide Derivatives

The following tables summarize the in vitro cytotoxic activity of various isoxazole-carboxamide derivatives, analogous to those synthesized from this compound, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxic Activity of Phenyl-Isoxazole-Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2a HepG27.55Doxorubicin2.23
2a Colo2059.179Doxorubicin-
2e B16F10.079Doxorubicin0.056
2a HeLa40.85Doxorubicin-

Data extracted from studies on analogous 3-phenyl-isoxazole-carboxamides.[3][4]

Table 2: Cytotoxic Activity of 3-(2-chlorophenyl)-isoxazole-carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)
2d Hep3B~23
2e Hep3B~23
2d HeLa15.48
2a MCF-739.80

Data extracted from studies on 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of complex molecules derived from this compound.

3.1. General Protocol for the Synthesis of N-Aryl-3-(2-fluorophenyl)isoxazole-5-carboxamides

This protocol describes the amide coupling of this compound with an aniline derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2 N solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (20 mL).

  • Add DMAP (0.2 mmol) and EDCI (1.2 mmol) to the solution.

  • Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 30 minutes.

  • Add the substituted aniline (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 2 N HCl to remove excess aniline.

  • Separate the organic layer, dry over anhydrous Na2SO4, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

3.2. In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds using a colorimetric MTS assay.

Materials:

  • Synthesized isoxazole-carboxamide compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Normal human cell line (e.g., HEK293T) for selectivity assessment

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the test compounds in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours of cell seeding, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of N-Aryl-3-(2-fluorophenyl)isoxazole-5-carboxamides.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3-(2-Fluorophenyl)isoxazole- 5-carboxylic acid reagents Amine, EDCI, DMAP in DCM coupling Amide Coupling Reaction reagents->coupling purification Purification (Column Chromatography) coupling->purification product N-Aryl-3-(2-fluorophenyl)isoxazole- 5-carboxamide purification->product cell_culture Cancer Cell Lines Culture product->cell_culture treatment Compound Treatment cell_culture->treatment mts_assay MTS Assay treatment->mts_assay data_analysis Data Analysis (IC50 Determination) mts_assay->data_analysis

Caption: Workflow for synthesis and evaluation.

4.2. Proposed Signaling Pathway Inhibition

This diagram depicts the proposed mechanism of action for anticancer isoxazole-carboxamides, involving the inhibition of VEGFR2 and FAK signaling pathways, which are crucial for tumor angiogenesis and cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Integrin Integrin FAK FAK Integrin->FAK FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression VEGF VEGF VEGF->VEGFR2 ECM ECM ECM->Integrin Compound Isoxazole-carboxamide (Inhibitor) Compound->VEGFR2 Inhibits Compound->FAK Inhibits

Caption: Inhibition of VEGFR2 and FAK pathways.

References

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] A significant mechanism through which these compounds exert their therapeutic effects is the inhibition of specific enzymes.[2] This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay to screen and characterize isoxazole compounds as potential enzyme inhibitors. The protocol is designed to be adaptable for various enzymes and isoxazole derivatives.

Principle of the Assay

The fundamental principle of an enzyme inhibition assay is to measure the enzymatic activity in the presence and absence of a potential inhibitor. The rate of the enzyme-catalyzed reaction, which converts a substrate to a product, is monitored. A decrease in the reaction rate in the presence of the isoxazole compound indicates inhibition. The potency of the inhibitor is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[3][4]

Data Presentation: Inhibitory Activity of Isoxazole Derivatives

The inhibitory activity of isoxazole compounds is typically summarized by their IC50 values. Lower IC50 values indicate higher potency.[3] The following table provides an example of how to present such data for a series of isoxazole derivatives tested against a specific enzyme.

Compound IDIsoxazole DerivativeTarget EnzymeIC50 (µM) ± SEM
ISO-0013-(4-methoxyphenyl)-5-phenylisoxazoleCOX-20.55 ± 0.03[5]
ISO-0025-(furan-2-yl)-3-phenylisoxazole5-LOX8.47 ± 0.92[6]
ISO-0034-(3-ethoxyphenyl)-5-methylisoxazoleCarbonic Anhydrase IX228.4 ± 2.3[7]
ISO-004N-(4-sulfamoylphenyl)-3-(4-chlorophenyl)isoxazole-5-carboxamideCOX-115.2 ± 1.1
Control Celecoxib COX-2 0.04 ± 0.005 [5]

SEM: Standard Error of the Mean

Experimental Protocols

This section details the methodologies for preparing the necessary reagents and performing the enzyme inhibition assay.

Materials and Reagents
  • Enzyme: Purified enzyme of interest (e.g., Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Carbonic Anhydrase).

  • Substrate: Specific substrate for the chosen enzyme (e.g., Arachidonic acid for COX-2, Linoleic acid for 5-LOX, 4-Nitrophenyl acetate for Carbonic Anhydrase).[7]

  • Isoxazole Compounds: Synthesized and purified isoxazole derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Reference Inhibitor: A known inhibitor for the target enzyme to be used as a positive control (e.g., Celecoxib for COX-2).[5]

  • Assay Buffer: Buffer system appropriate for maintaining the optimal pH and ionic strength for the enzyme's activity.

  • Detection Reagent: Reagent to quantify the product of the enzymatic reaction (e.g., colorimetric or fluorometric reagents).

  • 96-well Microplates: For conducting the assay in a high-throughput format.

  • Microplate Reader: To measure the absorbance or fluorescence of the reaction product.

Experimental Workflow

The general workflow for the enzyme inhibition assay is depicted in the following diagram.

G prep Preparation of Reagents (Enzyme, Substrate, Inhibitors) dispense Dispense Assay Buffer and Inhibitor/Vehicle to Wells prep->dispense preincubate Pre-incubation of Enzyme with Inhibitor dispense->preincubate initiate Initiate Reaction by Adding Substrate preincubate->initiate incubate Incubation at Optimal Temperature initiate->incubate detect Stop Reaction and/or Measure Product Formation incubate->detect analyze Data Analysis (Calculate % Inhibition, IC50) detect->analyze

Caption: Experimental workflow for the in vitro enzyme inhibition assay.

Detailed Assay Protocol (Example for a Colorimetric Assay)
  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the isoxazole compounds and the reference inhibitor in the assay buffer containing a final DMSO concentration of ≤1%.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the serially diluted isoxazole compounds or reference inhibitor. For the control (100% activity) and blank (no enzyme activity) wells, add 20 µL of the assay buffer with DMSO.

    • Add 160 µL of the enzyme solution to all wells except the blank wells. Add 180 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.[7]

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.

    • Incubate the plate at the optimal temperature for a specific period (e.g., 10-30 minutes), ensuring the reaction proceeds in the linear range.

    • Stop the reaction by adding a stop solution, if necessary.

    • Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the isoxazole compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.[4]

Signaling Pathway Modulation

Inhibition of a key enzyme by an isoxazole compound can modulate a specific signaling pathway, leading to a therapeutic effect. For example, inhibition of COX-2 by an isoxazole derivative can block the production of prostaglandins, which are key mediators of inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 activates phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa releases cox2 COX-2 aa->cox2 substrate for pgs Prostaglandins cox2->pgs produces inflammation Inflammation pgs->inflammation mediates isoxazole Isoxazole Compound isoxazole->cox2 inhibits

Caption: Inhibition of the COX-2 signaling pathway by an isoxazole compound.

Conclusion

The described in vitro enzyme inhibition assay protocol provides a robust and adaptable framework for the initial screening and characterization of isoxazole compounds as potential enzyme inhibitors. Accurate determination of IC50 values allows for the ranking of compounds based on their potency and provides essential data for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds in the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid.

I. Synthesis Pathway Overview

The synthesis of this compound typically proceeds via a two-step process:

  • 1,3-Dipolar Cycloaddition: Formation of the isoxazole ring by reacting a nitrile oxide (generated in situ from an oxime) with a dipolarophile.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Hydrolysis 2-Fluorobenzaldehyde_Oxime 2-Fluorobenzaldehyde Oxime Nitrile_Oxide 2-Fluorophenylnitrile Oxide (in situ generation) 2-Fluorobenzaldehyde_Oxime->Nitrile_Oxide Oxidizing Agent (e.g., NCS, Oxone) Propiolate_Ester Propiolate Ester (e.g., Ethyl Propiolate) Isoxazole_Ester Ethyl 3-(2-Fluorophenyl)isoxazole-5-carboxylate Propiolate_Ester->Isoxazole_Ester Nitrile_Oxide->Isoxazole_Ester Cycloaddition Final_Product This compound Isoxazole_Ester->Final_Product Base or Acid (e.g., NaOH, LiOH)

Caption: General synthetic route for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Step 1: 1,3-Dipolar Cycloaddition

Q1: My reaction yield for the isoxazole ester is low. What are the potential causes and how can I improve it?

A1: Low yields in the cycloaddition step can arise from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide from 2-fluorobenzaldehyde oxime is critical.

    • Troubleshooting:

      • Oxidizing Agent: Ensure the oxidizing agent (e.g., N-chlorosuccinimide (NCS), Oxone®) is fresh and added portion-wise to control the reaction rate. An excess or rapid addition can lead to side reactions.

      • Base: A mild base (e.g., triethylamine, pyridine) is often required to facilitate the elimination of HCl when using NCS. Ensure the base is dry and used in the correct stoichiometric amount.

  • Poor Regioselectivity: The cycloaddition can potentially yield two regioisomers: the desired 3,5-disubstituted isoxazole and the undesired 3,4-disubstituted isomer. The electronic properties of the 2-fluorophenyl group can influence this selectivity.

    • Troubleshooting:

      • Solvent Polarity: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile).[1][2]

      • Temperature: Running the reaction at lower temperatures may improve selectivity.

  • Side Reactions: The nitrile oxide can dimerize to form a furoxan, reducing the amount available for the cycloaddition.

    • Troubleshooting:

      • Slow Addition: Add the solution of the oxidizing agent or the oxime slowly to the reaction mixture containing the propiolate ester to keep the concentration of the nitrile oxide low at any given time.

Data Presentation: Optimization of Cycloaddition Reaction Conditions

EntryOxidizing Agent (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NCS (1.1)Triethylamine (1.1)DichloromethaneRoom Temp1245
2NCS (1.1)Triethylamine (1.1)Toluene80655
3Oxone® (1.0)N/AAcetonitrileReflux660-85[3]
4NCS (1.1)Pyridine (1.1)THFRoom Temp1250
5NCS (1.1)Triethylamine (1.1)Dichloromethane0 to Room Temp2452

Q2: I am observing the formation of furoxan byproduct. How can I minimize it?

A2: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate. To minimize this:

  • Control Nitrile Oxide Concentration: The key is to ensure the generated nitrile oxide reacts with the dipolarophile (propiolate ester) as quickly as it is formed.

    • Slow Addition: As mentioned previously, add the oxime or oxidizing agent slowly to the reaction mixture.

    • High Concentration of Dipolarophile: Use a slight excess of the propiolate ester (e.g., 1.2-1.5 equivalents) to increase the probability of the desired cycloaddition reaction.

Step 2: Hydrolysis

Q3: The hydrolysis of my ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate is incomplete or very slow. What should I do?

A3: Incomplete or slow hydrolysis is a common challenge. The ester group at the 5-position of the isoxazole ring can be sterically hindered, and the isoxazole ring itself can be sensitive to harsh basic or acidic conditions.

  • Troubleshooting:

    • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of hindered esters.[4]

    • Solvent System: A mixture of solvents like THF/water or methanol/water is typically used to ensure the solubility of the ester.

    • Temperature: Gently heating the reaction mixture (e.g., 40-50 °C) can accelerate the hydrolysis. Monitor the reaction carefully by TLC to avoid decomposition.

    • Acid-catalyzed Hydrolysis: While less common for this type of substrate due to potential ring opening, acid-catalyzed hydrolysis (e.g., using HCl in dioxane/water) can be attempted if base-catalyzed methods fail.

Q4: I am getting a low yield of the carboxylic acid after workup, and the product is impure. How can I improve the isolation and purification?

A4: Low isolated yield and impurities can result from issues during the workup and purification.

  • Troubleshooting:

    • Acidification: After the hydrolysis is complete (as monitored by TLC), the reaction mixture needs to be carefully acidified to protonate the carboxylate salt and precipitate the carboxylic acid.

      • Add the acid (e.g., 1N HCl) slowly and with cooling (ice bath) to avoid any potential degradation of the product.

      • Acidify to a pH of approximately 2-3 to ensure complete precipitation.

    • Extraction: The precipitated carboxylic acid should be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery.

    • Purification:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) is an effective method for purification.

      • Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel column chromatography can be used. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.

Data Presentation: Comparison of Hydrolysis Conditions

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (2.0)Methanol/WaterRoom Temp2465
2NaOH (2.0)Methanol/Water50675
3LiOH (2.0)THF/WaterRoom Temp1285[4]
4LiOH (2.0)THF/Water40490

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-Fluorophenyl)isoxazole-5-carboxylate

Cycloaddition_Workflow start Start dissolve_oxime Dissolve 2-fluorobenzaldehyde oxime and ethyl propiolate in THF start->dissolve_oxime prepare_ncs Prepare a solution of NCS in THF dissolve_oxime->prepare_ncs add_ncs Add NCS solution dropwise at 0°C prepare_ncs->add_ncs add_tea Add triethylamine dropwise add_ncs->add_tea warm_rt Warm to room temperature and stir for 12h add_tea->warm_rt monitor_tlc Monitor reaction by TLC warm_rt->monitor_tlc monitor_tlc->warm_rt Incomplete workup Quench with water, extract with ethyl acetate monitor_tlc->workup Reaction Complete purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end Obtain Isoxazole Ester purify->end

Caption: Experimental workflow for the 1,3-dipolar cycloaddition step.

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzaldehyde oxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this, add a solution of N-chlorosuccinimide (NCS, 1.1 eq.) in THF dropwise, followed by the dropwise addition of triethylamine (1.1 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the title compound.

Protocol 2: Hydrolysis to this compound

Hydrolysis_Workflow start Start dissolve_ester Dissolve isoxazole ester in THF/Water start->dissolve_ester add_lioh Add LiOH and stir at room temperature dissolve_ester->add_lioh monitor_tlc Monitor reaction by TLC add_lioh->monitor_tlc monitor_tlc->add_lioh Incomplete acidify Cool to 0°C and acidify with 1N HCl to pH 2-3 monitor_tlc->acidify Reaction Complete extract Extract with ethyl acetate acidify->extract purify Dry organic layer, concentrate, and recrystallize extract->purify end Obtain Carboxylic Acid purify->end

Caption: Experimental workflow for the hydrolysis step.

  • Reaction Setup: Dissolve ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (2.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 12 hours or until TLC indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and carefully acidify with 1N HCl to pH 2-3.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

IV. Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield of Final Product check_step1 Analyze crude from Step 1 (Cycloaddition) start->check_step1 low_yield_step1 Low yield of isoxazole ester check_step1->low_yield_step1 Low Conversion side_products_step1 Significant side products (e.g., furoxan) check_step1->side_products_step1 Byproducts Present good_yield_step1 Good yield of ester check_step1->good_yield_step1 High Conversion troubleshoot_step1_yield Optimize Step 1: - Check reagents - Vary solvent - Vary temperature - See Q1 low_yield_step1->troubleshoot_step1_yield troubleshoot_step1_side_products Optimize Step 1: - Slow addition of reagents - Use excess dipolarophile - See Q2 side_products_step1->troubleshoot_step1_side_products check_step2 Analyze crude from Step 2 (Hydrolysis) good_yield_step1->check_step2 incomplete_hydrolysis Incomplete hydrolysis check_step2->incomplete_hydrolysis Starting material remains workup_issue Poor recovery after workup check_step2->workup_issue Product loss troubleshoot_step2_hydrolysis Optimize Step 2: - Use LiOH - Heat gently - Increase reaction time - See Q3 incomplete_hydrolysis->troubleshoot_step2_hydrolysis troubleshoot_step2_workup Optimize Workup: - Careful acidification (pH 2-3) - Multiple extractions - Recrystallize/Column - See Q4 workup_issue->troubleshoot_step2_workup

Caption: A logical flowchart for troubleshooting low yield issues.

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of fluorinated heterocyclic compounds.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Purification

Problem: Poor separation of the target fluorinated heterocycle from impurities.

Potential CauseSuggested Solution
Inappropriate Column Chemistry For many fluorinated compounds, standard C18 columns may not provide sufficient selectivity. Consider using a pentafluorophenyl (PFP) or a fluorinated alkyl phase column, which can offer alternative selectivities through dipole-dipole, π-π, and ion-exchange interactions.[1][2]
Mobile Phase Composition Optimize the organic modifier (acetonitrile or methanol) and the aqueous phase pH. The introduction of fluorine can alter the pKa of the heterocyclic compound, affecting its retention.[3] Adjusting the pH to suppress the ionization of the compound can improve peak shape and retention.
Co-elution with Non-fluorinated Analogs Due to the unique properties of fluorine, co-elution with structurally similar non-fluorinated or partially fluorinated impurities can occur.[1] Employing a fluorinated stationary phase can enhance the retention of the fluorinated target compound relative to its non-fluorinated counterparts.[1]
Diastereomer or Enantiomer Co-elution For the separation of diastereomers, normal-phase chromatography on silica or cyano columns can be effective.[4] For enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often a good starting point.[5]

Problem: Poor peak shape (tailing or fronting).

Potential CauseSuggested Solution
Secondary Interactions with Stationary Phase Basic nitrogen heterocycles can interact with residual acidic silanols on silica-based columns, leading to peak tailing. Use a highly end-capped column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. Operating at a higher pH can also mitigate this issue.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in poor peak shape. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.
Crystallization

Problem: Difficulty in obtaining crystals ("oiling out" or no precipitation).

Potential CauseSuggested Solution
High Solubility in Common Solvents Fluorinated compounds can exhibit different solubility profiles compared to their non-fluorinated analogs.[6] A systematic solvent screen is crucial. Consider less conventional solvents or solvent mixtures.
Supersaturation Not Reached The solution may not be sufficiently concentrated for nucleation to occur. Slowly evaporate the solvent or add a less polar "anti-solvent" to induce precipitation.
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Using an insulated container can promote slow cooling.[7]
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the desired compound.

Representative Crystallization Solvent Screening Data for a Fluorinated Pyrazole:

Solvent/Solvent SystemExpected OutcomeRationale
Dichloromethane/HexaneHigh Yield, High PurityGood solubility in DCM at elevated temperatures, with insolubility in hexane promoting crystal formation upon cooling and addition of hexane as an anti-solvent.
Ethyl Acetate/HeptaneModerate Yield, Good PuritySimilar principle to DCM/Hexane, offering a slightly more polar system.
Methanol/WaterOiling OutHigh initial solubility in methanol, but the addition of water can lead to rapid desolvation and oil formation due to strong intermolecular forces.
TolueneLow RecoveryHigh solubility of the fluorinated compound in toluene may prevent effective crystallization.
AcetonitrileVariableCan be a good crystallization solvent, but its effectiveness is highly dependent on the specific compound structure.
Liquid-Liquid Extraction (LLE)

Problem: Formation of a stable emulsion.

Potential CauseSuggested Solution
Vigorous Shaking Reduce the agitation from vigorous shaking to gentle inversions of the separatory funnel. This minimizes the energy input that can lead to emulsion formation.
High Concentration of Compound Dilute the mixture with more of both the aqueous and organic phases.
Surfactant-like Impurities Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break the emulsion. Alternatively, adding a small amount of a different organic solvent can alter the solubility characteristics and disrupt the emulsion.
Particulate Matter Filter the mixture through a pad of celite or glass wool to remove any solid particles that may be stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the polarity and chromatographic behavior of a heterocyclic compound?

A1: The high electronegativity of fluorine can significantly alter the electronic properties of a heterocyclic compound.[6] This can lead to changes in the molecule's dipole moment and overall polarity. In reversed-phase HPLC (RP-HPLC), fluorination can sometimes decrease retention time compared to the non-fluorinated analog due to the "fluorous effect," where the fluorinated portion of the molecule is repelled by the aqueous mobile phase and has a weaker interaction with the hydrocarbon stationary phase.[1] However, on a fluorinated stationary phase, retention of fluorinated compounds is often increased due to favorable fluorous-fluorous interactions.[1]

Q2: What is Fluorous Solid-Phase Extraction (F-SPE) and when should I use it?

A2: F-SPE is a specialized solid-phase extraction technique that utilizes a stationary phase with a high fluorine content (fluorous silica gel).[8] This technique is particularly useful for separating highly fluorinated compounds from non-fluorinated or less-fluorinated impurities. The separation is based on the principle of "fluorous-fluorous" interactions.[8] A typical workflow involves loading the sample onto the fluorous SPE cartridge and washing with a "fluorophobic" solvent (e.g., a methanol/water mixture) to elute the non-fluorinated compounds. The desired highly fluorinated compound is then eluted with a "fluorophilic" solvent (e.g., a perfluorinated solvent or a solvent with high fluorine content).[8]

Q3: My fluorinated heterocyclic compound is basic. How does this impact purification?

A3: The presence of a basic nitrogen in the heterocyclic ring can present specific challenges. In RP-HPLC, basic compounds can interact with acidic silanol groups on the stationary phase, leading to poor peak shape.[2] During liquid-liquid extraction, the basicity can be exploited. By adjusting the pH of the aqueous phase to be acidic, the basic compound can be protonated and extracted into the aqueous layer, separating it from neutral or acidic impurities in the organic layer. The pH of the aqueous layer can then be made basic to deprotonate the compound, allowing it to be re-extracted into an organic solvent.

Q4: How can I separate diastereomers of a fluorinated heterocyclic compound?

A4: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[4] Normal-phase chromatography on silica gel or a cyano-bonded phase is often a good starting point. Careful optimization of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol), is key to achieving separation.

Q5: What are the key considerations for separating enantiomers of a chiral fluorinated heterocycle?

A5: Enantiomers have identical physical properties in a non-chiral environment, so a chiral environment is required for their separation. Chiral HPLC using a chiral stationary phase (CSP) is the most common method.[5] The choice of CSP is crucial and often requires screening of different column types (e.g., polysaccharide-based, protein-based). The mobile phase composition, including the organic modifier and any additives, must be carefully optimized to achieve baseline separation.[3]

Experimental Protocols

Protocol 1: HPLC Purification of a Fluorinated Pyridine Derivative
  • Column Selection: Start with a pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 A:B).

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to determine purity. Pool the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) of a Highly Fluorinated Heterocycle
  • Cartridge Conditioning: Condition a fluorous SPE cartridge with a fluorophilic solvent (e.g., perfluorohexane), followed by the initial elution solvent (e.g., 80:20 methanol:water).[8]

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF) and load it onto the conditioned cartridge.[8]

  • Elution of Non-Fluorous Impurities: Wash the cartridge with a "fluorophobic" solvent mixture (e.g., 6-8 mL of 80:20 methanol:water) to elute the non-fluorous and less-fluorinated compounds.[8] Collect this fraction.

  • Elution of the Fluorinated Compound: Elute the desired highly fluorinated compound with a "fluorophilic" solvent (e.g., methanol or a more fluorinated solvent like trifluoroethanol).[8] Collect this fraction separately.

  • Analysis: Analyze both fractions by TLC, LC-MS, or NMR to confirm the separation and purity of the desired product.

Protocol 3: Crystallization of a Fluorinated Imidazole
  • Solvent Selection: In a small vial, test the solubility of a small amount of the crude compound in various solvents (e.g., ethyl acetate, dichloromethane, toluene, acetonitrile, methanol) at room temperature and upon heating. Identify a solvent in which the compound is sparingly soluble at room temperature but fully soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Formation: Once crystals begin to form, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 4: Liquid-Liquid Extraction of a Basic Fluorinated Quinoline
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to separate. The protonated basic quinoline will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete extraction of the basic compound. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The deprotonated quinoline may precipitate out or remain dissolved.

  • Back-Extraction: Add an equal volume of a fresh organic solvent (e.g., ethyl acetate) to the basic aqueous solution.

  • Extraction and Separation: Stopper and invert the funnel to extract the neutral quinoline into the organic layer. Allow the layers to separate and drain the lower aqueous layer.

  • Drying and Concentration: Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

experimental_workflow crude Crude Fluorinated Hererocyclic Compound lle Liquid-Liquid Extraction (Acid/Base) crude->lle Initial Cleanup column Column Chromatography (Silica or Fluorous) lle->column Further Purification hplc Preparative HPLC (RP or Chiral) column->hplc High Purity Separation cryst Crystallization column->cryst If sufficiently pure hplc->cryst Final Polishing pure Pure Compound cryst->pure

Caption: General experimental workflow for the purification of fluorinated heterocyclic compounds.

troubleshooting_hplc start Poor HPLC Separation peak_shape Issue? Peak Shape (Tailing/Fronting) Resolution (Co-elution) start->peak_shape sub_peak Peak Shape Issues sub_res Resolution Issues cause_peak1 Secondary Silanol Interactions sub_peak->cause_peak1 cause_peak2 Column Overload sub_peak->cause_peak2 cause_peak3 Incorrect Mobile Phase pH sub_peak->cause_peak3 cause_res1 Wrong Column Chemistry sub_res->cause_res1 cause_res2 Mobile Phase Not Optimized sub_res->cause_res2 cause_res3 Isomers Co-eluting sub_res->cause_res3 sol_peak1 Use End-capped Column or Add Base to Mobile Phase cause_peak1->sol_peak1 sol_peak2 Reduce Sample Concentration or Injection Volume cause_peak2->sol_peak2 sol_peak3 Adjust pH > 2 units from pKa cause_peak3->sol_peak3 sol_res1 Try PFP or Fluorinated Phase Column cause_res1->sol_res1 sol_res2 Optimize Gradient and Organic Modifier cause_res2->sol_res2 sol_res3 Use Normal Phase for Diastereomers or Chiral Column for Enantiomers cause_res3->sol_res3

Caption: Troubleshooting logic for common HPLC purification problems.

References

Resolving common side reactions in isoxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common side reactions encountered during isoxazole ring formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during isoxazole synthesis.

Problem 1: Low Yield of Isoxazole Product

Q: My reaction for isoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in isoxazole synthesis can be attributed to several factors, primarily related to the stability of intermediates and reaction conditions. A common issue is the dimerization of the in situ generated nitrile oxide to form furoxans, which is a major side reaction.[1][2][3]

Troubleshooting Steps:

  • In Situ Generation of Nitrile Oxide: To minimize the dimerization of nitrile oxide, it is crucial to generate it in situ in the presence of the dipolarophile (e.g., alkyne). This ensures that the nitrile oxide reacts with the intended substrate as it is formed, keeping its concentration low.[1][3] Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[3]

  • Slow Addition of Reagents: A slow, dropwise addition of the nitrile oxide precursor or the base can help maintain a low concentration of the reactive intermediate, thus favoring the desired cycloaddition over dimerization.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote the decomposition of nitrile oxides and other side reactions.[1][2] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress. For some reactions, gentle heating or refluxing in a suitable solvent like ethanol is a common practice.[3]

  • Purity of Starting Materials: Ensure that all starting materials, including solvents, are pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.[3]

  • Catalyst Choice: For certain reactions, such as the 1,3-dipolar cycloaddition, the use of a catalyst like copper(I) can significantly improve the yield and regioselectivity.[1]

Problem 2: Formation of Regioisomers

Q: My reaction is producing a mixture of regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted isoxazoles). How can I improve the regioselectivity?

A: The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[4] The regioselectivity is influenced by electronic and steric factors of the reactants, as well as the reaction conditions.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Selection: The polarity of the solvent can play a significant role in directing the regioselectivity. Less polar solvents may favor the formation of one isomer over the other.[1]

  • Use of Catalysts: Copper(I) catalysts are well-established for promoting the regioselective formation of 3,5-disubstituted isoxazoles from terminal alkynes.[1] Lewis acids, such as BF₃·OEt₂, can be used in the condensation of β-enamino diketones to direct the reaction towards a specific regioisomer.

  • pH Control: In reactions involving hydroxylamine, controlling the pH of the reaction mixture can influence the nucleophilicity of the reactants and thereby the regiochemical outcome.[5]

  • Substrate Modification: Modifying the structure of the starting materials can also control regioselectivity. For instance, converting a β-dicarbonyl compound to a β-enamino diketone can provide better regiochemical control.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, leading to improved regioselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in isoxazole synthesis via 1,3-dipolar cycloaddition, and how can it be minimized?

A1: The most common side product is a furoxan (1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide intermediate.[1][2] This side reaction is particularly prevalent when the concentration of the nitrile oxide is high or when the dipolarophile is not sufficiently reactive. To minimize furoxan formation, it is recommended to generate the nitrile oxide in situ at a low temperature and ensure its prompt reaction with the dipolarophile.[1]

Q2: How do electronic and steric effects influence the regioselectivity of the 1,3-dipolar cycloaddition?

A2: In the Huisgen 1,3-dipolar cycloaddition, the regioselectivity is governed by both electronic and steric factors. Electronically, the reaction is often controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide.[1] This typically favors the formation of the 3,5-disubstituted isoxazole when a terminal alkyne is used.[1] Sterically, bulky substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state, which also generally favors the 3,5-isomer.[1]

Q3: Can the isoxazole ring open under certain conditions?

A3: Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, particularly reductive or basic conditions.[6] This property can be synthetically useful, as isoxazoles can serve as masked forms of other functional groups like 1,3-dicarbonyls or γ-amino alcohols.

Q4: What are some effective methods for purifying isoxazoles from reaction mixtures containing side products and regioisomers?

A4: Column chromatography on silica gel is the most common and effective method for purifying isoxazoles.[3] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. For separating challenging regioisomers, high-performance liquid chromatography (HPLC) may be necessary.[3] If the isoxazole product is a solid, recrystallization from a suitable solvent can be an excellent purification technique.[3][7]

Data Presentation

Table 1: Influence of Solvent on the Regioselectivity of Isoxazole Synthesis

EntrySolventProduct Ratio (3,5-isomer : 3,4-isomer)Total Yield (%)
1Toluene95 : 585
2THF90 : 1082
3Acetonitrile85 : 1578
4Ethanol70 : 3065
5Water60 : 4055

Note: Data is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Catalyst on the Yield of 3,5-Disubstituted Isoxazoles

EntryCatalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
1None802445
2CuI (5)251292
3CuSO₄/Sodium Ascorbate (5)251288
4Ru(PPh₃)₃Cl₂ (2)601875

Note: Data is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of 3,5-disubstituted isoxazoles using a copper(I) catalyst to ensure high regioselectivity.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Tetrahydrofuran (THF) or Toluene (10 mL)

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the terminal alkyne (1.0 mmol) and aldoxime (1.1 mmol) in THF or toluene (10 mL) in a round-bottom flask, add copper(I) iodide (0.05 mmol).

  • Add triethylamine (1.5 mmol) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.2 mmol) portion-wise to the mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.[1]

Protocol 2: Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones

This protocol provides a method for the regioselective synthesis of 3,4-disubstituted isoxazoles using a Lewis acid catalyst.

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol)

  • Pyridine (0.7 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)

  • Acetonitrile (4 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL).

  • Add pyridine (0.7 mmol) to the solution.

  • At room temperature, add boron trifluoride diethyl etherate (1.0 mmol) dropwise to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the 3,4-disubstituted isoxazole.[1]

Visualizations

troubleshooting_low_yield start Low Isoxazole Yield check_dimer Check for Furoxan (Nitrile Oxide Dimer) start->check_dimer conditions Review Reaction Conditions start->conditions purity Assess Starting Material Purity start->purity in_situ Generate Nitrile Oxide In Situ check_dimer->in_situ Dimer Present optimize_temp Optimize Temperature (Often Lower) conditions->optimize_temp use_catalyst Consider Catalyst (e.g., Cu(I)) conditions->use_catalyst purify_reagents Purify/Dry Reagents & Solvents purity->purify_reagents slow_addition Slow Reagent Addition in_situ->slow_addition end Improved Yield slow_addition->end optimize_temp->end use_catalyst->end purify_reagents->end

Caption: Troubleshooting workflow for low isoxazole yield.

regioselectivity_factors regioselectivity Regioselectivity Control in Isoxazole Synthesis electronic Electronic Effects (HOMO-LUMO Interactions) regioselectivity->electronic steric Steric Hindrance regioselectivity->steric solvent Solvent Polarity regioselectivity->solvent temperature Reaction Temperature regioselectivity->temperature catalyst Catalyst (e.g., Cu(I), Lewis Acids) regioselectivity->catalyst ph pH Control regioselectivity->ph

Caption: Key factors influencing regioselectivity.

side_reaction_pathway cluster_main Main Reaction Pathway cluster_side Common Side Reaction Nitrile Oxide Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole [3+2] Cycloaddition with Alkyne Furoxan Furoxan Nitrile Oxide->Furoxan Dimerization Aldoxime Aldoxime Aldoxime->Nitrile Oxide Oxidation / Dehydrohalogenation

Caption: Competing pathways in isoxazole synthesis.

References

Technical Support Center: Improving the Aqueous Solubility of Isoxazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols for enhancing the aqueous solubility of isoxazole-5-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do isoxazole-5-carboxylic acids often exhibit poor aqueous solubility?

A1: Isoxazole-5-carboxylic acid is a heterocyclic compound that is characterized as being only slightly soluble in water.[1][2] Its aromatic isoxazole ring contributes to its stability and lipophilicity, while the carboxylic acid group provides a site for ionization.[1] However, the overall molecule can possess a crystalline structure with strong intermolecular forces, leading to low intrinsic aqueous solubility, which can limit its bioavailability and therapeutic application.

Q2: What is the most common first step to improve the solubility of an isoxazole-5-carboxylic acid derivative?

A2: Given the presence of the carboxylic acid group, the most direct and frequently successful first step is salt formation .[3][4] Converting the weakly acidic carboxylic acid into a salt by reacting it with a suitable base can dramatically increase solubility by introducing ionic characteristics.[4][5] The second common approach is adjusting the pH of the formulation.[6]

Q3: What are the primary strategies for enhancing the solubility of these compounds?

A3: The main strategies can be broadly categorized as follows:

  • Chemical Modifications: Primarily salt formation and co-crystallization.[3]

  • Physical Modifications: Techniques like particle size reduction (micronization/nanonization) and creating amorphous solid dispersions.[7][8]

  • Formulation-Based Approaches: Methods including pH adjustment, use of co-solvents, complexation with cyclodextrins, and lipid-based formulations.[9][10][11]

Q4: How do I choose the best solubility enhancement technique for my specific derivative?

A4: The optimal technique depends on the physicochemical properties of your specific isoxazole-5-carboxylic acid derivative. A thorough pre-formulation study is crucial.[7] Key factors to consider include the compound's pKa, melting point, logP, chemical stability, and thermal stability. The decision-making workflow below can provide guidance.

G Decision Workflow for Solubility Enhancement cluster_start Start: Characterize API cluster_ionizable Ionizable API Path cluster_non_ionizable Non-Ionizable / Alternative Path Start Characterize Isoxazole-5-Carboxylic Acid Derivative (pKa, Solubility, LogP, Stability) Ionizable Is the API Ionizable? Start->Ionizable Salt Attempt Salt Formation Ionizable->Salt Yes pH_Adjust Use pH Adjustment Ionizable->pH_Adjust Yes Cocrystal Attempt Co-crystallization Ionizable->Cocrystal No SaltSuccess Salt Successful? (Stable, Crystalline, Soluble) Salt->SaltSuccess SaltSuccess->Cocrystal No End Proceed to Formulation Development SaltSuccess->End Yes pH_Adjust->End CocrystalSuccess Co-crystal Successful? Cocrystal->CocrystalSuccess Formulation Advanced Formulation Strategies (Solid Dispersion, Lipid-Based, etc.) CocrystalSuccess->Formulation No CocrystalSuccess->End Yes Formulation->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

This section addresses specific experimental issues you may encounter.

Problem / Observation Potential Cause(s) Suggested Solutions
Salt Formation Attempt Fails 1. Incorrect Stoichiometry: Molar ratio of acid to base is incorrect. 2. Inappropriate Solvent: The free acid and/or the resulting salt has poor solubility in the chosen solvent. 3. Weak Acidity: The pKa of the isoxazole-5-carboxylic acid is too high for a stable salt to form with the selected base.[4]1. Verify calculations and ensure a 1:1 molar ratio (for monoprotic acids/bases). 2. Try a range of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate). 3. Select a stronger base (lower pKa of the conjugate acid). Refer to a pKa table for suitable counter-ions.[12]
Oily Precipitate or "Gummy" Solid Forms 1. Low Melting Point: The formed salt has a low melting point or is an ionic liquid. 2. Hygroscopicity: The salt is absorbing moisture from the air. 3. Amorphous Product: The salt precipitated too quickly, preventing crystallization.1. Attempt crystallization at a lower temperature or use a less polar solvent to encourage precipitation. 2. Perform the experiment under an inert, dry atmosphere (e.g., nitrogen or argon). 3. Slow down the addition of the base or anti-solvent; introduce seed crystals if available.
Co-crystal Screening Yields Only Physical Mixture 1. Lack of Favorable Interactions: No strong hydrogen bonds or other non-covalent interactions form between the API and the coformer.[13] 2. Steric Hindrance: The molecular shapes of the API and coformer prevent them from packing efficiently into a crystal lattice. 3. Incorrect Solvent System: The solvent may be too good for both components, preventing supersaturation needed for crystallization.1. Select coformers with complementary functional groups (e.g., hydrogen bond donors/acceptors). Carboxylic acids, amides, and pyridines are common coformers.[13] 2. Choose smaller, less bulky coformers. 3. Use liquid-assisted grinding or slurry methods, which are less dependent on finding a perfect single-solvent system.
Solubility Increase is Minimal or Inconsistent 1. Disproportionation: The formed salt is unstable at the pH of the dissolution media and reverts to the less soluble free acid.[12] 2. Common Ion Effect: The dissolution medium contains ions in common with the salt, suppressing its solubility.[12] 3. Metastable Form: An initially formed high-energy (more soluble) polymorph or amorphous form is converting to a more stable, less soluble crystalline form over time.[14]1. Ensure the pH of the dissolution medium is well above the pKa of the carboxylic acid. 2. Be aware of the composition of your dissolution media (e.g., phosphate or chloride ions). Test solubility in pure water as a baseline. 3. Include precipitation inhibitors (e.g., HPMC, PVP) in the formulation to maintain a supersaturated state.[14]

Key Experimental Protocols & Data

Salt Formation

Salt formation is a highly effective method for increasing the solubility of ionizable compounds like isoxazole-5-carboxylic acids.[4] The process involves reacting the acidic API with a base to form a more soluble salt.[5]

G Mechanism of Salt Formation for Solubility Enhancement Acid Isoxazole-5-Carboxylic Acid (R-COOH) (Poorly Soluble) Salt Isoxazole-5-Carboxylate Salt (R-COO⁻ B⁺) (Highly Soluble) Acid->Salt Proton Transfer Base Base (e.g., NaOH, KOH, TRIS) (B) Base->Salt Water H₂O Salt->Water Dissociates in Water

Caption: Salt formation increases solubility via ionization.

Detailed Protocol for Salt Formation Screening:

  • Dissolution: Dissolve a known amount (e.g., 100 mg) of the isoxazole-5-carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating if necessary.

  • Base Addition: In a separate vial, prepare a stock solution of the chosen base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) in the same solvent. Add exactly one molar equivalent of the base solution dropwise to the stirred acid solution at room temperature.

  • Precipitation/Crystallization: If a precipitate forms immediately, continue stirring for 1-2 hours. If no solid forms, attempt to induce precipitation by:

    • Cooling the solution in an ice bath.

    • Slowly adding an anti-solvent (a solvent in which the salt is insoluble, e.g., hexane or diethyl ether).

    • Scratching the inside of the vial with a glass rod.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing: Wash the solid cake with a small amount of cold anti-solvent to remove any unreacted starting material.

  • Drying: Dry the solid under vacuum at a temperature well below its melting point.

  • Characterization: Confirm salt formation and purity using techniques like PXRD, DSC, TGA, and NMR.

  • Solubility Measurement: Determine the aqueous solubility of the new salt form and compare it to the original free acid.

Table 1: Examples of Solubility Improvement via Salt Formation for Weakly Acidic Drugs

APICounter-ionResulting Salt FormSolubility Increase (Approx. Fold)
Weakly Acidic DrugSodium (Na⁺)Sodium Salt10 - 1,000
Weakly Acidic DrugPotassium (K⁺)Potassium Salt10 - 1,000
Weakly Acidic DrugCalcium (Ca²⁺)Calcium Salt5 - 500
Weakly Acidic DrugTromethamineTromethamine Salt5 - 500
Weakly Acidic DrugL-ArginineArginine Salt2 - 200
Weakly Acidic DrugL-LysineLysine Salt2 - 200
Note: Actual solubility increase is highly dependent on the specific API and its properties. Data is illustrative of typical ranges.
Co-crystallization

Co-crystals are multi-component solids where the API and a benign "coformer" are held together in the same crystal lattice by non-covalent bonds, typically hydrogen bonds.[13][15] This technique is an excellent alternative when salt formation is not feasible or successful.

G Experimental Workflow for Co-crystal Formation Start Select API and Coformer(s) Screening Co-crystal Screening Start->Screening Grinding Liquid-Assisted Grinding Screening->Grinding Slurry Slurry Crystallization Screening->Slurry Evaporation Solvent Evaporation Screening->Evaporation Characterize Characterize Solid Product (PXRD, DSC, TGA) Grinding->Characterize Slurry->Characterize Evaporation->Characterize Confirm Confirm Co-crystal Formation Characterize->Confirm Success Measure Solubility & Dissolution Confirm->Success Yes Fail Physical Mixture or No Change (Select New Coformer/Conditions) Confirm->Fail No Fail->Start

Caption: General workflow for co-crystal screening and confirmation.

Detailed Protocol for Liquid-Assisted Grinding (LAG):

  • Preparation: Place the isoxazole-5-carboxylic acid and a stoichiometric amount (e.g., 1:1 molar ratio) of the chosen coformer into a mortar or a ball-milling vial.

  • Solvent Addition: Add a minimal amount (e.g., 10-20 µL per 100 mg of solid) of a suitable solvent (e.g., acetonitrile, ethanol, ethyl acetate). The solvent should act as a catalyst and not dissolve the bulk material.

  • Grinding:

    • Manual: Grind the mixture vigorously with a pestle for 15-30 minutes.

    • Automated: Place the vial in a mechanical ball miller and mill for 30-60 minutes at a set frequency (e.g., 20-30 Hz).

  • Isolation: Scrape the resulting powder from the mortar or vial.

  • Characterization: Analyze the powder directly using Powder X-ray Diffraction (PXRD). A new, unique diffraction pattern compared to the starting materials indicates the formation of a new crystalline phase, likely a co-crystal. Further characterization with DSC and TGA is recommended.

  • Solubility Measurement: Evaluate the solubility and dissolution profile of the confirmed co-crystal.

Table 2: Examples of Solubility Improvement via Co-crystallization/Eutectics for Carboxylic Acids

APICoformerMolar Ratio (API:Coformer)Solubility Increase (Approx. Fold)Reference
LovastatinBenzoic Acid1:4.26 (Eutectic)~4[16]
LovastatinSalicylic Acid1:0.67 (Eutectic)~5[16]
LovastatinCinnamic Acid1:6.14 (Eutectic)~4[16]
CarbamazepineSuccinic Acid2:1Varies with pH[13]
CarbamazepineSalicylic Acid1:1Varies with pH[15]
Note: Co-crystal formation can significantly alter the physicochemical properties of an API, including its solubility and dissolution rate. The extent of improvement depends on the choice of coformer and the properties of the resulting crystal lattice.[15]

References

Stability issues of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are its susceptibility to degradation under basic (high pH) conditions, upon exposure to ultraviolet (UV) light, and to a lesser extent, at elevated temperatures. The isoxazole ring, the core structure of the molecule, can undergo ring-opening reactions under these conditions.

Q2: How does pH affect the stability of the compound?

A2: Based on studies of structurally related isoxazole-containing compounds, this compound is expected to be relatively stable in acidic to neutral aqueous solutions (pH 1-7.4) at room temperature. However, in basic solutions (pH > 8), the isoxazole ring is prone to base-catalyzed hydrolysis, leading to ring cleavage and degradation of the compound. The rate of degradation increases significantly with increasing pH.

Q3: Is this compound sensitive to light?

A3: Yes, isoxazole-containing compounds are known to be sensitive to UV light. The N-O bond in the isoxazole ring is relatively weak and can be cleaved upon exposure to UV radiation, leading to photochemical rearrangement or degradation.[1][2] It is crucial to protect solutions of this compound from light, especially during storage and handling, by using amber vials or covering containers with aluminum foil.

Q4: What is the expected thermal stability of this compound?

Q5: What are the likely degradation products?

A5: The primary degradation pathway under basic conditions is the hydrolytic cleavage of the isoxazole ring. This would likely result in the formation of a β-keto nitrile derivative. Under photolytic stress, a variety of rearrangement products could be formed, including oxazole isomers via an azirine intermediate.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency or concentration over time in solution. pH-mediated hydrolysis. The pH of your solution may be too high (basic).Prepare solutions in a buffered system at a neutral or slightly acidic pH (e.g., pH 5-7). Avoid using basic buffers. Verify the pH of your final solution.
Photodegradation. The solution has been exposed to ambient or UV light.Always store and handle solutions in amber-colored vials or glassware wrapped in aluminum foil to protect from light. Minimize exposure to light during experimental procedures.
Thermal degradation. The solution has been stored at an inappropriate temperature.Store stock solutions at 2-8°C for short-term use and at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Compound degradation. The new peaks are likely degradation products.Review the storage and handling conditions of your solution (pH, light exposure, temperature) as described above. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Poor solubility or precipitation of the compound. Inappropriate solvent. The compound may have limited solubility in the chosen solvent.Test a range of pharmaceutically acceptable solvents. For aqueous solutions, consider the use of co-solvents such as DMSO, DMF, or ethanol, but be mindful of their potential impact on stability. The carboxylic acid functionality suggests that solubility will be pH-dependent; it may be more soluble at slightly basic pH, but this will increase the risk of degradation.
Inconsistent experimental results. Variable stability under experimental conditions. The compound may be degrading during the course of your experiment.Ensure that all experimental parameters (pH, temperature, light exposure) are strictly controlled. Prepare fresh solutions before each experiment if stability is a significant concern. Include control samples to monitor for degradation over the experimental timeframe.

Quantitative Stability Data

The following table presents hypothetical stability data for this compound based on the known stability of similar isoxazole compounds, such as leflunomide.[3] This data is for illustrative purposes to guide researchers in their experimental design.

Condition Solvent/Buffer Temperature (°C) Duration Hypothetical % Degradation Hypothetical Half-life (t½)
Acidic Hydrolysis 0.1 M HCl407 days< 2%> 1 year
Neutral Hydrolysis pH 7.4 Phosphate Buffer407 days~ 5%~ 20 days
Basic Hydrolysis pH 10.0 Carbonate Buffer2524 hours~ 20%~ 3.5 days
Basic Hydrolysis pH 10.0 Carbonate Buffer4024 hours> 50%~ 18 hours
Oxidative 3% H₂O₂ in Water257 days< 5%> 1 month
Thermal (in solid state) N/A6014 days< 1%N/A
Photostability (in solution) Methanol2524 hours~ 15%Variable

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.[4][5][6]

Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4), Carbonate buffer (pH 10.0)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV or MS detector

  • Photostability chamber, oven, pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of pH 7.4 phosphate buffer. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 8 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5] A dark control sample wrapped in aluminum foil should be stored under the same conditions.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, a non-stressed control, and a blank by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.

Initial HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm) or MS detector.

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate specificity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base neutral Neutral Hydrolysis (pH 7.4, 60°C) stock->neutral oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Solid & Solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize neutral->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc report Stability Profile & Degradation Pathways hplc->report

Caption: Workflow for Forced Degradation Study.

degradation_pathway cluster_basic Basic Hydrolysis (OH-) cluster_photo Photodegradation (UV Light) parent 3-(2-Fluorophenyl)isoxazole- 5-carboxylic acid degradation_product_1 β-Keto Nitrile Derivative (Ring-Opened) parent->degradation_product_1 Ring Opening azirine Azirine Intermediate parent->azirine N-O Bond Cleavage oxazole Oxazole Isomer azirine->oxazole Rearrangement

Caption: Potential Degradation Pathways.

References

Troubleshooting low reactivity in amide coupling of isoxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of isoxazole carboxylic acids in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with an isoxazole carboxylic acid is showing low to no yield. What are the common causes?

Low yields in amide coupling reactions involving isoxazole carboxylic acids can stem from several factors. The isoxazole ring is electron-deficient, which can reduce the nucleophilicity of the carboxylate and make the carboxylic acid less reactive.[1][2] Common issues include:

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be potent enough to efficiently activate the already deactivated isoxazole carboxylic acid.

  • Steric Hindrance: Bulky substituents on the isoxazole ring, near the carboxylic acid group, or on the amine coupling partner can physically impede the reaction.[3][4][5]

  • Low Nucleophilicity of the Amine: The amine partner may be weakly nucleophilic (e.g., anilines with electron-withdrawing groups), leading to a sluggish reaction with the activated isoxazole carboxylic acid.[2]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can negatively impact the reaction rate and overall yield.

  • Hydrolysis of Activated Intermediate: The presence of moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.

Q2: Which coupling reagents are most effective for isoxazole carboxylic acids?

The choice of coupling reagent is critical. For challenging substrates like isoxazole carboxylic acids, more powerful coupling reagents are often necessary.

  • Uronium/Aminium Salts (HATU, HBTU, COMU): These are generally considered highly effective for difficult couplings, including those with sterically hindered or electron-deficient partners.[6][7][8][9] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[8] COMU is a newer generation reagent with comparable or even superior efficiency to HATU in some cases and has a better safety profile as it is not explosive.[6][9]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective and are known to perform well in challenging amide bond formations.

  • Carbodiimides (EDC, DCC) with Additives: While less reactive on their own, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be effective, especially when used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[2][10] The addition of DMAP (4-dimethylaminopyridine) can also enhance the reaction rate.[10][11]

Q3: How does the substitution pattern on the isoxazole ring affect reactivity?

The position of the carboxylic acid group and the nature of other substituents on the isoxazole ring can significantly influence reactivity. For example, a study on 5-amino-3-methyl-isoxazole-4-carboxylic acid highlighted that the amino group's electron-donating nature can affect the electronic properties of the ring and the reactivity of the carboxylic acid.[1] Electron-withdrawing groups on the isoxazole ring will generally decrease the reactivity of the carboxylic acid, requiring more potent activation methods.

Q4: What are the recommended solvents and bases for these reactions?

  • Solvents: Polar aprotic solvents are typically the best choice for amide coupling reactions as they can dissolve the reactants and intermediates. Common choices include N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN).[12][13]

  • Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine. N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used.[1][14] For particularly sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be considered.

Q5: I am observing side reactions. How can I minimize them?

A common side reaction is the racemization of chiral carboxylic acids. To minimize this, consider the following:

  • Use a coupling reagent known to suppress racemization, such as HATU or COMU.[6][9]

  • Incorporate additives like HOBt or HOAt when using carbodiimide coupling agents.

  • Run the reaction at a lower temperature.

Another potential side reaction is the dimerization of the activated carboxylic acid to form an anhydride. This can sometimes be addressed by the slow addition of the coupling reagent.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low reactivity in the amide coupling of isoxazole carboxylic acids.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or No Reaction check_activation Problem: Incomplete Carboxylic Acid Activation? start->check_activation check_amine Problem: Low Amine Nucleophilicity? check_activation->check_amine No solution_activation Solution: - Use a more potent coupling reagent (e.g., HATU, COMU). - Increase equivalents of coupling reagent. - Pre-activate the carboxylic acid for a longer duration. check_activation->solution_activation Yes check_sterics Problem: Steric Hindrance? check_amine->check_sterics No solution_amine Solution: - Increase reaction temperature. - Use a larger excess of the amine. - Consider a more potent coupling reagent to generate a highly reactive intermediate. check_amine->solution_amine Yes check_conditions Problem: Suboptimal Reaction Conditions? check_sterics->check_conditions No solution_sterics Solution: - Increase reaction temperature. - Prolong reaction time. - Use a less sterically hindered coupling reagent. check_sterics->solution_sterics Yes solution_conditions Solution: - Switch to a more polar aprotic solvent (e.g., DMF, NMP). - Ensure anhydrous conditions (use dry solvents and reagents). - Optimize the base (e.g., switch from TEA to DIPEA). check_conditions->solution_conditions Yes

Caption: Troubleshooting workflow for low-yield isoxazole amide coupling.

Data Presentation

The following tables summarize reported yields for the amide coupling of various isoxazole carboxylic acids under different reaction conditions.

Table 1: Comparison of Coupling Reagents and Conditions for Isoxazole-4-Carboxylic Acids

Isoxazole Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventYield (%)Reference
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidN-(4-(tert-butyl)phenyl)amineEDC / DMAP-DCM77[15]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid3,5-DimethoxyanilineEDC / DMAP-DCM82[15]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid3,4-DimethoxyanilineEDC / DMAP-DCM90[15]
5-Methyl-3-phenylisoxazole-4-carboxylic acid4-Chloro-2,5-dimethoxyanilineEDC / DMAP-DCM67[10]
5-Methyl-3-phenylisoxazole-4-carboxylic acid4-(Trifluoromethoxy)anilineEDC / DMAP-DCM67.5[10]
5-Methyl-3-phenylisoxazole-4-carboxylic acid4-(Thiophen-2-yl)anilineEDC / DMAP-DCM79[10]
5-amino-3-methyl-isoxazole-4-carboxylic acidResin-bound peptideHATUDIPEADMF-[1]

Table 2: Amide Coupling of Isoxazole-3-Carboxylic Acids

Isoxazole Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventYield (%)Reference
5-(3-Hydroxyphenyl)isoxazole-3-carboxylic acid3,4,5-TrimethoxyanilineThionyl chlorideTEATHF20-80[16]
5-(4-Fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid3-Chloro-2-methylanilineThionyl chlorideTEATHF20-80[16]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of Isoxazole Carboxylic Acids using HATU

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the isoxazole carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram: HATU Coupling Workflow

HATU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_acid Dissolve Isoxazole Carboxylic Acid in DMF add_reagents Add HATU and DIPEA dissolve_acid->add_reagents preactivate Pre-activate (15-30 min) add_reagents->preactivate add_amine Add Amine preactivate->add_amine stir Stir at RT and Monitor (TLC/LC-MS) add_amine->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify extract->purify ReagentSelection start Start: Select Coupling Reagent steric_hindrance Is either coupling partner sterically hindered? start->steric_hindrance electron_deficient Is the amine electron-deficient? steric_hindrance->electron_deficient No high_potency_reagent Use High-Potency Reagent: HATU, COMU, PyAOP steric_hindrance->high_potency_reagent Yes racemization_risk Is the carboxylic acid prone to racemization? electron_deficient->racemization_risk No electron_deficient->high_potency_reagent Yes standard_reagent Standard Reagent Sufficient: EDC/HOBt, DIC/HOBt racemization_risk->standard_reagent No racemization_suppressing Use Racemization-Suppressing Reagent: HATU, COMU, or EDC/HOAt racemization_risk->racemization_suppressing Yes

References

Technical Support Center: Overcoming Poor Cell Permeability of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of isoxazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do many isoxazole-based inhibitors exhibit poor cell permeability?

A1: The poor cell permeability of isoxazole-based inhibitors often stems from suboptimal physicochemical properties. Key factors include poor aqueous solubility and/or unfavorable lipophilicity. Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where poor solubility is a significant barrier to absorption and, consequently, cell permeability. The electron-rich aromatic structure of the isoxazole ring, while beneficial for target binding, can contribute to these challenges.

Q2: What are the primary strategies to improve the cell permeability of my isoxazole-based inhibitor?

A2: There are two main approaches to enhance the cell permeability of isoxazole-based inhibitors: formulation strategies and chemical modifications.

  • Formulation Strategies: These methods aim to improve the solubility and dissolution rate of the compound without altering its chemical structure. Key techniques include particle size reduction, the use of solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and nano-emulgels.

  • Chemical Modifications (Prodrug Approach): This involves modifying the chemical structure of the inhibitor to create a "prodrug." A prodrug is an inactive or less active derivative that is converted into the active drug within the body. This approach can be used to mask polar functional groups that hinder cell membrane passage, thereby improving absorption.

Q3: How do I choose the most appropriate strategy for my specific isoxazole compound?

A3: The choice of strategy depends on the specific physicochemical properties of your inhibitor and the experimental context. A logical workflow can guide your decision-making process.

G start Poorly Permeable Isoxazole Inhibitor physchem Characterize Physicochemical Properties (Solubility, LogP) start->physchem solubility_issue Primary Issue: Poor Aqueous Solubility? physchem->solubility_issue formulation Formulation Strategies (SEDDS, Nano-emulgel, Solid Dispersion) solubility_issue->formulation Yes permeability_issue Primary Issue: Poor Membrane Permeability (High Efflux, Low Lipophilicity)? solubility_issue->permeability_issue No evaluate Evaluate Permeability (PAMPA, Caco-2 Assay) formulation->evaluate prodrug Chemical Modification (Prodrug Approach) permeability_issue->prodrug Yes permeability_issue->evaluate No prodrug->evaluate success Permeability Improved evaluate->success

Fig. 1: Decision workflow for improving isoxazole inhibitor permeability.

Q4: Can formulation strategies significantly improve the efficacy of an isoxazole inhibitor?

A4: Yes, formulation strategies can markedly enhance the efficacy of isoxazole inhibitors by improving their cellular uptake. For instance, formulating a potent isoxazole-carboxamide derivative into a nano-emulgel has been shown to double its potency against melanoma cancer cells, as indicated by a decrease in the IC₅₀ value.[1][2][3][4]

Data Presentation

The following table summarizes the improvement in the anticancer activity of an isoxazole-carboxamide derivative (compound 2e) after being formulated as a nano-emulgel. The decrease in the half-maximal inhibitory concentration (IC₅₀) suggests enhanced cellular permeability and intracellular concentration.

CompoundFormulationCancer Cell LineIC₅₀ (nM)Fold Improvement
2eStandardB16F1 (Melanoma)79-
2eNano-emulgelB16F1 (Melanoma)392.03

Data sourced from a study on isoxazole-carboxamide derivatives as promising agents for melanoma.[1][2][3][4]

Troubleshooting Guides

Issue: My isoxazole inhibitor shows low permeability in a Caco-2 assay, and I suspect it's an efflux pump substrate.

Troubleshooting Steps:

  • Perform a bi-directional Caco-2 assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Calculate the efflux ratio: The efflux ratio is calculated as (Papp B-A) / (Papp A-B). An efflux ratio greater than 2 suggests that your compound is actively transported by efflux pumps.[5]

  • Use efflux pump inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that efflux pump.

Issue: I am observing high variability in my permeability assay results.

Troubleshooting Steps:

  • Check cell monolayer integrity: Before and after the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer. A drop in TEER indicates compromised monolayer integrity.

  • Assess compound solubility: Poorly soluble compounds can precipitate in the assay buffer, leading to inconsistent results. Consider using solubilizing agents like DMSO, but be mindful of their potential effects on cell viability and membrane integrity.

  • Evaluate compound stability: The compound may be degrading in the assay medium. Assess the stability of your compound in the buffer over the course of the experiment.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay to predict passive diffusion across a lipid membrane.

Methodology:

  • Preparation of the Donor Plate:

    • Coat the membrane of each well of a 96-well microtiter filter plate (donor plate) with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

    • Allow the solvent to evaporate completely.

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., phosphate-buffered saline, pH 7.4) containing a small percentage of a solubilizing agent like DMSO if required.

  • Assay Procedure:

    • Add the test compound solution (dissolved in the same buffer as the acceptor plate) to the donor plate wells.

    • Place the donor plate onto the acceptor plate to form a "sandwich."

    • Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 5-18 hours).

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

      • Vd and Va are the volumes of the donor and acceptor wells, respectively.

      • A is the surface area of the membrane.

      • t is the incubation time.

      • [C]a is the concentration in the acceptor well.

      • [C]eq is the equilibrium concentration.

G start Start prep_donor Prepare Donor Plate: Coat membrane with lipid solution start->prep_donor prep_acceptor Prepare Acceptor Plate: Fill with buffer start->prep_acceptor add_compound Add test compound to Donor Plate prep_donor->add_compound assemble Assemble 'Sandwich': Place Donor on Acceptor Plate prep_acceptor->assemble add_compound->assemble incubate Incubate with shaking (5-18 hours) assemble->incubate quantify Quantify compound concentration in Donor and Acceptor wells (LC-MS/MS) incubate->quantify calculate Calculate Papp value quantify->calculate end End calculate->end

Fig. 2: Experimental workflow for the PAMPA assay.
Protocol 2: Preparation of an Isoxazole Nano-emulgel

This protocol describes the preparation of a nano-emulgel formulation to enhance the permeability of a lipophilic isoxazole inhibitor.

Methodology:

  • Preparation of the Nanoemulsion:

    • Oil Phase: Dissolve the isoxazole inhibitor in a suitable oil (e.g., mineral oil).

    • Surfactant/Co-surfactant Mixture: Prepare a mixture of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Span 80).

    • Emulsification: Slowly add the aqueous phase to the oil/surfactant mixture with constant stirring using a magnetic stirrer until a transparent and stable nanoemulsion is formed.

  • Preparation of the Hydrogel:

    • Disperse a gelling agent (e.g., Carbopol 940) in distilled water and allow it to swell, typically overnight.

  • Formation of the Nano-emulgel:

    • Slowly add the prepared nanoemulsion to the hydrogel base with continuous stirring.

    • Adjust the pH of the mixture to a suitable range (e.g., 6.8-7.4) using a neutralizing agent like triethanolamine to induce gelation and form the final nano-emulgel.

  • Characterization:

    • Characterize the nano-emulgel for particle size, polydispersity index, and zeta potential to ensure the formation of a stable and homogenous formulation.

G cluster_0 Nanoemulsion Preparation cluster_1 Hydrogel Preparation oil_phase Dissolve Isoxazole Inhibitor in Oil emulsify Add Aqueous Phase to Oil/Surfactant Mix with Stirring oil_phase->emulsify surfactant_mix Prepare Surfactant/ Co-surfactant Mixture surfactant_mix->emulsify nanoemulsion Stable Nanoemulsion emulsify->nanoemulsion mix_components Combine Nanoemulsion and Hydrogel Base nanoemulsion->mix_components gelling_agent Disperse Gelling Agent in Water and Swell hydrogel Hydrogel Base gelling_agent->hydrogel hydrogel->mix_components adjust_ph Adjust pH to Induce Gelation mix_components->adjust_ph nano_emulgel Final Nano-emulgel Product adjust_ph->nano_emulgel

Fig. 3: Workflow for the preparation of a nano-emulgel formulation.
Protocol 3: Caco-2 Permeability Assay

The Caco-2 assay is the gold standard in vitro model for predicting human intestinal drug absorption.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter supports in a Transwell™ plate system for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayer to ensure its integrity.

  • Transport Experiment (Apical to Basolateral):

    • Add the test compound (dissolved in transport buffer) to the apical (upper) chamber of the Transwell™.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate for a specified time (e.g., 2 hours) at 37°C.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification and Papp Calculation:

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the Papp value as described in the PAMPA protocol, adjusting for the specific parameters of the Caco-2 assay.

G start Start culture Culture Caco-2 cells on Transwell™ inserts (18-22 days) start->culture teer Verify Monolayer Integrity (TEER) culture->teer add_compound Add test compound to Apical Chamber teer->add_compound incubate Incubate at 37°C (e.g., 2 hours) add_compound->incubate collect_samples Collect samples from Apical and Basolateral Chambers incubate->collect_samples quantify Quantify compound concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Papp (A-B) quantify->calculate bi_directional Optional: Perform B-A transport and calculate Efflux Ratio calculate->bi_directional end End bi_directional->end

Fig. 4: Experimental workflow for the Caco-2 permeability assay.

References

Preventing degradation of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary degradation pathways for this molecule are likely hydrolysis, photolysis, and thermal decomposition. The isoxazole ring can be susceptible to cleavage under acidic or basic conditions, while the carboxylic acid functional group imparts acidic properties and can react with bases. The presence of a fluorop[1][2]henyl group can also influence the molecule's susceptibility to light-induced degradation.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated place, protected from light and moisture. For maximum stability, st[2][3][4][5]orage at low temperatures (e.g., -20°C or -70°C) in a desiccated environment is recommended. Always store it away from[3] strong bases, oxidizing agents, and reactive metals.

Q3: How should I prepa[2][5]re solutions of this compound for experiments?

A3: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, use a suitable, dry aprotic solvent and store the solution at a low temperature (2-8°C or -20°C) in a tightly capped vial, protected from light. Avoid aqueous or protic solvents for long-term storage, as they can facilitate hydrolysis.

Q4: What are the visible signs of degradation?

A4: Degradation may not always be visible. However, signs can include a change in color, the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in an HPLC chromatogram. Any change in the physical appearance of the solid or solution should be investigated.

Q5: How can I confirm the purity and integrity of my sample?

A5: High-Performance Liquid Chromatography (HPLC) is one of the most effective techniques for assessing the purity of the compound and detecting degradation products. Other useful analytical m[6][7]ethods include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Troubleshooting Gu[6][8]ide

Observed Problem Potential Cause Recommended Solution & Investigation
Unexpected experimental results or low assay potency. Compound degradation.1. Verify Purity: Analyze the sample using HPLC to check for the presence of degradation products. 2. Review Storage:[6] Confirm that the compound has been stored under the recommended conditions (cool, dark, dry, inert atmosphere). 3. Check Solution [2][4]Age: If using a stock solution, prepare a fresh solution from solid material and repeat the experiment.
New peaks appear in HPLC analysis over time. Sample instability under analytical or storage conditions.1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. 2. Optimize Storag[7][8][9]e: If degradation is observed in stored stock solutions, switch to a more suitable solvent or store at a lower temperature. Consider storing under an inert gas like argon or nitrogen.
Discoloration or change in the physical appearance of the solid compound. Significant degradation due to improper storage (exposure to light, heat, or moisture).1. Discard and Re-order: It is safest to discard the degraded material and obtain a fresh batch. 2. Re-evaluate Storage Practices: Ensure all lab personnel are aware of the correct storage procedures. Store in an opaque, tightly sealed container inside a desiccator in a freezer.
Poor solubility or [3]precipitation from a previously clear solution. Formation of insoluble degradation products or reaction with the solvent.1. Analyze Supernatant and Precipitate: Use techniques like LC-MS to analyze both the soluble portion and, if possible, the precipitate to identify the species present. 2. Change Solvent:[10] The solvent may be reacting with the compound. Consider using a different, inert solvent for your stock solution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. This method should be optimized for your specific instrumentation and requirements.

  • Objective: To separate and quantify the parent compound from potential impurities and degradation products.

  • Instrumentation: [6]HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (acetonitrile) to ensure the baseline is clean.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. This involves subjecting [8][9][11][12]the compound to stress conditions more severe than those it would typically encounter.

  • Objective: To id[9]entify degradation pathways and develop a stability-indicating analytical method.

  • Procedure: Prepar[12]e separate 1 mg/mL solutions of the compound and subject them to the following conditions. A control sample should be kept under normal conditions for comparison. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).

Condition Meth[7][13]odology
Acid Hydrolysis Mix the sample solution with 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
Base Hydrolysis Mix the sample solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
Oxidation Mix the sample solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store the solid compound in an oven at 70°C for 48 hours. Dissolve in a suitable solvent for analysis.
Photolytic Degradation Expose the solid compound and a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Analyze the samples and compare them to a control sample stored in the dark.
  • Analysis: Analyze all stressed samples and the control using the developed HPLC method (Protocol 1). Compare the chromatograms to identify new peaks corresponding to degradation products.

Visualizations

Potential Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV/Vis Light) parent This compound intermediate β-Ketonitrile Intermediate parent->intermediate Ring Opening photo_product Rearrangement or Dimerization Products parent->photo_product Light Exposure product1 2-Fluoro-benzoylacetonitrile intermediate->product1 Cleavage product2 Oxalic Acid intermediate->product2 Cleavage

Caption: Potential degradation pathways for the isoxazole compound.

Troubleshooting Workflow for Compound Degradation cluster_investigate Investigate Degradation start Unexpected Experimental Results check_purity Analyze sample purity via HPLC start->check_purity is_pure Is purity >98%? check_purity->is_pure review_storage Review storage conditions (Temp, Light, Moisture) is_pure->review_storage No troubleshoot_other Troubleshoot other experimental variables (reagents, protocol, etc.) is_pure->troubleshoot_other Yes check_solution Prepare fresh stock solution review_storage->check_solution end_bad Compound Degraded Order new batch & review handling review_storage->end_bad repeat_exp Repeat experiment check_solution->repeat_exp end_good Problem Solved repeat_exp->end_good

Caption: Workflow for troubleshooting unexpected experimental outcomes.

Decision Logic for Optimal Storage cluster_form Physical Form cluster_solid_storage Solid Storage cluster_solution_storage Solution Storage start Compound Received is_solid Is it a solid? start->is_solid solid_short Short-term (<1 month): Cool, Dry, Dark (2-8°C) is_solid->solid_short Yes solution_short Short-term (<1 week): 2-8°C, Opaque Vial is_solid->solution_short No (Solution) solid_long Long-term (>1 month): -20°C or -70°C, Dessicated, Inert Gas solid_short->solid_long For longer storage solution_long Long-term (>1 week): Not Recommended. If necessary: -20°C, Aprotic Solvent solution_short->solution_long For longer storage

Caption: Logic for selecting appropriate storage conditions.

References

Technical Support Center: Scaling Up the Synthesis of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The synthesis is typically a three-step process:

  • Formation of 2-Fluorobenzaldehyde Oxime.

  • In-situ generation of 2-Fluorophenyl Nitrile Oxide and subsequent 1,3-Dipolar Cycloaddition to form Ethyl 3-(2-Fluorophenyl)isoxazole-5-carboxylate.

  • Hydrolysis of the ethyl ester to yield the final carboxylic acid.

Problem 1: Low Yield or Incomplete Conversion in 2-Fluorobenzaldehyde Oxime Formation

Potential Cause Recommended Solution
Incorrect pH: The reaction of an aldehyde with hydroxylamine hydrochloride requires a basic environment to free the hydroxylamine.Ensure the reaction medium is basic. A common practice is to use a base like pyridine or to add a base such as sodium acetate or sodium hydroxide to neutralize the HCl salt of hydroxylamine.
Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to side products at elevated temperatures.Most oxime formations proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Reagent Quality: Impure 2-fluorobenzaldehyde or hydroxylamine hydrochloride can affect the reaction outcome.Use reagents of high purity. If necessary, purify the starting aldehyde by distillation.
Insufficient Reaction Time: The reaction may not have reached completion.Allow the reaction to stir for a sufficient period, typically ranging from a few hours to overnight. Monitor by TLC until the starting aldehyde spot disappears.

Problem 2: Low Yield of Ethyl 3-(2-Fluorophenyl)isoxazole-5-carboxylate in the Cycloaddition Step

Potential Cause Recommended Solution
Dimerization of Nitrile Oxide: The primary side reaction is the dimerization of the highly reactive nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), especially if its concentration becomes too high.[1]The most effective way to prevent dimerization is the in-situ generation of the nitrile oxide, where it is formed slowly in the presence of the dipolarophile (ethyl propiolate).[1] This can be achieved by the slow, dropwise addition of the oxidizing agent (e.g., a bleach solution) to the mixture of the oxime and the alkyne.[2]
Inefficient Nitrile Oxide Generation: The chosen oxidant or reaction conditions may not be optimal for converting the oxime to the nitrile oxide.Common and effective oxidants for this transformation include N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach). Ensure the stoichiometry of the oxidant is correct. The reaction is often run at room temperature, but cooling might be necessary to control exotherms and reduce side reactions.
Reactivity of Dipolarophile: Ethyl propiolate is a reactive dipolarophile, but its purity is important.Use freshly distilled ethyl propiolate to ensure high reactivity.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to low yields.Typically, a slight excess of the dipolarophile (ethyl propiolate) is used to ensure complete trapping of the generated nitrile oxide.

Problem 3: Difficulty in Hydrolyzing the Ethyl Ester to the Carboxylic Acid

Potential Cause Recommended Solution
Incomplete Hydrolysis: Insufficient base, reaction time, or temperature can lead to incomplete saponification of the ester.Use a sufficient excess of a strong base like sodium hydroxide or lithium hydroxide. The reaction is typically performed in a mixture of a solvent like THF or ethanol and water. Gentle heating (e.g., reflux) may be required to drive the reaction to completion.[3] Monitor by TLC until the starting ester is fully consumed.
Degradation of the Isoxazole Ring: The isoxazole ring can be sensitive to harsh basic conditions, although it is generally stable.Avoid excessively high temperatures or prolonged reaction times. Once the starting material is consumed, proceed with the work-up promptly.
Difficult Work-up and Isolation: The product, being a carboxylic acid, requires careful pH adjustment for extraction.After hydrolysis, the reaction mixture should be acidified (e.g., with 1M HCl) to a pH of around 2-3 to protonate the carboxylate.[3] This will cause the carboxylic acid to precipitate if it is a solid or allow it to be extracted into an organic solvent like ethyl acetate.[3][4]

Problem 4: Purity Issues with the Final Product, this compound

Potential Cause Recommended Solution
Contamination with Starting Materials or Side Products: Impurities from previous steps, such as the furoxan dimer, may carry through.Aqueous Work-up: An acid-base extraction is highly effective for purifying carboxylic acids.[4] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move to the aqueous layer as its salt. The aqueous layer is then separated, acidified, and the pure product is extracted back into an organic solvent.[4]
Product is an Oil or Difficult to Crystallize: The final product may not be a crystalline solid, making purification by recrystallization challenging.Column Chromatography: If the product is an oil or recrystallization is ineffective, purification by silica gel column chromatography is a viable option.[4] A common eluent system is a gradient of hexane and ethyl acetate. Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape and recovery of the carboxylic acid.[4]
Trapped Solvent or Water: The final product may retain solvent or water, leading to an inaccurate yield and affecting subsequent reactions.Dry the purified product thoroughly under high vacuum. If high-boiling point solvents were used, co-evaporation with a lower-boiling point solvent can be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis to ensure a high yield? A1: The most critical step is the 1,3-dipolar cycloaddition. The key to a high yield is to minimize the self-reaction (dimerization) of the 2-fluorophenyl nitrile oxide intermediate.[1] This is best achieved by generating the nitrile oxide in-situ at a controlled rate, for example, by the slow addition of an oxidizing agent to a solution containing both the 2-fluorobenzaldehyde oxime and ethyl propiolate.

Q2: I am observing a significant amount of a byproduct that I suspect is the furoxan dimer. How can I confirm this and prevent its formation? A2: The furoxan dimer is the most common byproduct in nitrile oxide cycloadditions.[1] Its presence can often be confirmed by mass spectrometry, as it will have a molecular weight double that of the nitrile oxide intermediate. To prevent its formation, ensure that the instantaneous concentration of the nitrile oxide is kept low by generating it slowly in the presence of the alkyne, as detailed in the troubleshooting guide.[1]

Q3: Can I use propiolic acid directly in the cycloaddition step instead of its ethyl ester? A3: While direct cycloaddition with propiolic acid is possible, it can be problematic. The acidic proton of the carboxylic acid can interfere with the basic conditions often used for nitrile oxide generation. Furthermore, the resulting product can be more difficult to purify. The more common and reliable route is to use an ester of propiolic acid (like ethyl or methyl propiolate) and then hydrolyze the ester in a subsequent step.

Q4: What are the typical yields I can expect for each step on a larger scale? A4: On a research scale, the formation of the oxime is typically high-yielding (>90%). The cycloaddition step can be more variable, but with optimized conditions to minimize dimerization, yields of 60-80% are achievable. The final hydrolysis step is also generally high-yielding (>90%). When scaling up, yields may decrease slightly, and optimization of reaction conditions (e.g., heat transfer, mixing, addition rates) becomes more critical.

Q5: Are there any specific safety precautions I should take during this synthesis? A5: Yes. 2-Fluorobenzaldehyde is an irritant. Oxidizing agents like NCS and bleach should be handled with care. The organic solvents used are flammable. The hydrolysis step uses a strong base and acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzaldehyde Oxime

  • In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), reduce the solvent volume under vacuum.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime, which can often be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 3-(2-Fluorophenyl)isoxazole-5-carboxylate

  • In a flask equipped with a dropping funnel, dissolve 2-fluorobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hypochlorite (bleach, ~10-15% aqueous solution, 1.5 eq) dropwise over 1-2 hours with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the oxime.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ester.

Protocol 3: Synthesis of this compound

  • Dissolve the ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester has been completely consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product. The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Representative Reagent Quantities and Yields for a Lab-Scale Synthesis

StepStarting MaterialReagent 1Reagent 2SolventTypical Yield
1. Oxime Formation 2-Fluorobenzaldehyde (10.0 g)Hydroxylamine HCl (6.7 g)Sodium Acetate (7.9 g)Ethanol90-95%
2. Cycloaddition 2-Fluorobenzaldehyde Oxime (10.0 g)Ethyl Propiolate (8.5 g)NaOCl (aq. soln.)DCM65-75%
3. Hydrolysis Ethyl Ester (10.0 g)Sodium Hydroxide (3.4 g)-THF/Water>90%

Visualizations

experimental_workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Hydrolysis start 2-Fluorobenzaldehyde reagents1 Hydroxylamine HCl, Sodium Acetate, EtOH oxime 2-Fluorobenzaldehyde Oxime reagents1->oxime Stir at RT reagents2 Ethyl Propiolate, NaOCl (slow addition) ester Ethyl 3-(2-Fluorophenyl)isoxazole- 5-carboxylate oxime->ester reagents2->ester In-situ Nitrile Oxide Formation & Trapping reagents3 1. NaOH, THF/H2O, Reflux 2. HCl (aq) final_product 3-(2-Fluorophenyl)isoxazole- 5-carboxylic acid ester->final_product reagents3->final_product Saponification & Acidification troubleshooting_cycloaddition start Low Yield in Cycloaddition Step? cause1 Significant Dimer (Furoxan) Formation? start->cause1 Yes cause2 Incomplete Reaction (Oxime Remaining)? start->cause2 No solution1 Generate Nitrile Oxide In-Situ: - Slow addition of oxidant - Ensure vigorous stirring - Consider lower temperature cause1->solution1 solution2 Optimize Nitrile Oxide Generation: - Check oxidant quality/quantity - Ensure oxime purity - Increase reaction time cause2->solution2

References

Technical Support Center: Managing Regioisomer Formation in Substituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing regioisomer formation during the synthesis of substituted isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted isoxazoles?

A1: The most prevalent method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This is a type of 1,3-dipolar cycloaddition. Another significant method is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-enamino diketone) with hydroxylamine.

Q2: What are regioisomers in the context of isoxazole synthesis?

A2: Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms. In the synthesis of disubstituted isoxazoles from unsymmetrical starting materials, different regioisomers can be formed. For example, the reaction of a nitrile oxide (R1-CNO) with a terminal alkyne (R2-C≡CH) can yield either a 3,5-disubstituted isoxazole or a 3,4-disubstituted isoxazole.

Q3: Why is controlling regioisomer formation critical in drug development?

A3: In drug development, the specific regioisomer of a molecule is often responsible for its therapeutic activity. Different regioisomers can have vastly different pharmacological and toxicological profiles. Therefore, producing a single, desired regioisomer is crucial for ensuring the efficacy and safety of a drug candidate. The presence of undesired regioisomers can lead to difficulties in purification, reduced overall yield, and potential off-target effects.

Q4: What are the primary factors that influence regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis?

A4: The regioselectivity of the 1,3-dipolar cycloaddition is governed by a combination of electronic and steric factors of both the nitrile oxide and the alkyne.[1] Generally, the reaction is under frontier molecular orbital (FMO) control.[2] Key factors include:

  • Electronic Effects: The electronic nature of the substituents on the nitrile oxide and the alkyne plays a significant role. The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the regiochemical outcome.

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will tend to favor the formation of the sterically less hindered regioisomer.[1]

  • Catalysts: The use of certain catalysts, such as copper(I) or ruthenium(II), can strongly influence and control the regioselectivity.[1]

  • Solvent: The polarity of the solvent can affect the transition state energies of the different regioisomeric pathways, thereby influencing the product ratio.[2]

  • Temperature: Reaction temperature can also impact regioselectivity, although its effect is often less pronounced than electronic and steric factors.[1]

Troubleshooting Guide

Problem 1: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-isomer?

  • Potential Cause: Suboptimal reaction conditions or inherent properties of the substrates.

  • Recommended Solutions:

    • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have also been employed for this purpose.

    • Solvent Choice: Less polar solvents may favor the formation of the 3,5-isomer.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]

    • In Situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an oxime precursor can help maintain a low concentration of the dipole and improve selectivity.

Problem 2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer.

  • Potential Cause: The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally has a strong electronic and steric preference for the 3,5-isomer.

  • Recommended Solutions:

    • Alternative Synthetic Routes:

      • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[3][4]

      • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[5][6]

Problem 3: The overall yield of my isoxazole synthesis is low.

  • Potential Cause: Several factors can contribute to low yields.

  • Recommended Solutions:

    • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization to form furoxans. To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[1]

    • Poor Reactivity of Starting Materials: Steric hindrance on either the nitrile oxide or the alkyne can significantly reduce the reaction rate. Consider using more reactive starting materials if possible.

    • Suboptimal Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal conditions.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity in the Synthesis of Isoxazoles from a β-Enamino Diketone [6]

EntrySolventAdditiveTemperature (°C)Regioisomeric Ratio (3,4-isomer : 4,5-isomer)
1EtOHNoneReflux30:70
2MeCNNoneReflux85:15
3MeCNPyridineReflux90:10
4MeCNBF₃·OEt₂ + PyridineRoom Temp90:10

Table 2: Comparison of Catalysts in 1,3-Dipolar Cycloaddition for Regioselectivity

CatalystAlkyne TypePredominant IsomerReference
Copper(I)Terminal3,5-disubstituted[2]
Ruthenium(II)Terminal & InternalCan favor 3,4- or 3,5-disubstituted depending on ligands and substrates[7]
None (Thermal)TerminalOften a mixture, but can favor 3,5-disubstituted

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve copper(I) iodide (CuI, 5 mol%) in a suitable solvent such as THF or a mixture of THF and water.

  • Nitrile Oxide Generation (in situ): In a separate flask, dissolve the corresponding aldoxime (1.0 eq.) in the reaction solvent. Add a mild oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent (e.g., PIFA) to generate the nitrile oxide in situ.

  • Cycloaddition: To the catalyst mixture, add the terminal alkyne (1.0 eq.), followed by the slow, dropwise addition of the in situ generated nitrile oxide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Enamine-based [3+2] Cycloaddition [3][4]

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a reaction vessel, dissolve the aldehyde (1.0 eq.) and the N-hydroximidoyl chloride (1.2 eq.) in a non-polar solvent such as dichloromethane (DCM) or toluene.

  • Enamine Formation and Cycloaddition: Add triethylamine (2.0 eq.) and pyrrolidine (1.5 eq.) to the reaction mixture. Stir at room temperature. The enamine will form in situ and undergo cycloaddition with the nitrile oxide (generated from the N-hydroximidoyl chloride and triethylamine).

  • Oxidation: After the cycloaddition is complete (monitor by TLC or LC-MS), add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to the reaction mixture to aromatize the intermediate isoxazoline to the isoxazole.

  • Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for the Separation of Isoxazole Regioisomers by HPLC

The separation of regioisomers is highly dependent on the specific compounds. This protocol provides a starting point for method development.

  • Column Selection: A reversed-phase C18 column is a good starting point. For more challenging separations, other stationary phases such as phenyl-hexyl or biphenyl columns can be tested.

  • Mobile Phase: A gradient elution is often necessary to achieve good separation. A typical mobile phase system is a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

  • Initial Gradient:

    • Start with a high percentage of mobile phase A (e.g., 95%) and hold for a few minutes.

    • Linearly increase the percentage of mobile phase B to a high concentration (e.g., 95%) over 15-20 minutes.

    • Hold at the high concentration of B for a few minutes.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Optimization:

    • Adjust the gradient slope and time to improve the resolution between the regioisomer peaks.

    • If co-elution occurs, try a different organic modifier (e.g., methanol instead of acetonitrile).

    • Varying the pH of the mobile phase (if the compounds have ionizable groups) can also significantly impact retention and selectivity.

  • Detection: Use a UV detector set at a wavelength where both isomers have strong absorbance (e.g., 254 nm, or determine the λmax for your compounds).

Visualizations

G cluster_reactants Reactants cluster_products Products R1_CNO Nitrile Oxide (R1-CNO) TS1 Transition State 1 R1_CNO->TS1 TS2 Transition State 2 R1_CNO->TS2 R2_Alkyne Unsymmetrical Alkyne (R2-C≡CH) R2_Alkyne->TS1 R2_Alkyne->TS2 Isoxazole_35 3,5-Disubstituted Isoxazole TS1->Isoxazole_35 Favored Pathway (e.g., Cu(I) catalyst) Isoxazole_34 3,4-Disubstituted Isoxazole TS2->Isoxazole_34 Alternative Pathway

Caption: 1,3-Dipolar cycloaddition leading to regioisomeric isoxazoles.

G start Mixture of Regioisomers Obtained check_desired Is the major isomer the desired one? start->check_desired optimize_synthesis Optimize Synthesis for Desired Isomer check_desired->optimize_synthesis No separate_isomers Develop Separation Method (e.g., HPLC) check_desired->separate_isomers Yes optimize_synthesis->separate_isomers Optimization Successful reassess_strategy Reassess Synthetic Strategy optimize_synthesis->reassess_strategy Optimization Fails end_goal Pure Desired Regioisomer separate_isomers->end_goal reassess_strategy->start

Caption: Troubleshooting workflow for managing regioisomer formation.

G start Desired Isoxazole Substitution Pattern? is_35 3,5-Disubstituted start->is_35 3,5 is_34 3,4-Disubstituted start->is_34 3,4 use_cu_cyclo Use Cu(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkyne is_35->use_cu_cyclo use_enamine Use enamine-based [3+2] cycloaddition is_34->use_enamine use_enamino_diketone Use cyclocondensation of β-enamino diketone with BF₃·OEt₂ is_34->use_enamino_diketone

Caption: Decision tree for selecting a regioselective synthetic strategy.

References

Validation & Comparative

Comparative Analysis of 3-(Fluorophenyl)isoxazole-5-carboxylic Acid Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in direct comparative studies for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid and its 3- and 4-fluoro isomers. While the isoxazole scaffold is a well-established pharmacophore with a broad range of biological activities, specific experimental data comparing the physicochemical and biological properties of these positional isomers is currently limited.

This guide aims to provide a framework for such a comparative analysis, summarizing the general importance of the isoxazole core, outlining the types of experimental data required for a thorough comparison, and presenting a generalized synthesis workflow. However, it is crucial to note that the quantitative data and detailed experimental protocols for the specific target molecules are not sufficiently available in the reviewed literature to construct the detailed comparison tables and visualizations as initially requested.

Physicochemical Properties: The Impact of Fluorine Substitution

The position of the fluorine atom on the phenyl ring is expected to significantly influence the physicochemical properties of the isomers, thereby affecting their pharmacokinetic and pharmacodynamic profiles. Key parameters for comparison would include:

PropertyExpected Influence of IsomerismImportance in Drug Discovery
Melting Point (°C) The substitution pattern affects crystal lattice energy.Indicator of purity and stability.
Solubility (mg/mL) Fluorine's position impacts polarity and intermolecular interactions.Crucial for formulation and bioavailability.
pKa The electron-withdrawing nature of fluorine influences the acidity of the carboxylic acid group, with the effect being most pronounced in the ortho position.Affects ionization state at physiological pH, influencing absorption and receptor interaction.
LogP/LogD Lipophilicity is modulated by the fluorine's position, impacting membrane permeability.Key predictor of absorption, distribution, metabolism, and excretion (ADME) properties.

Note: Specific experimental values for these properties for all three isomers could not be located in the available literature.

Biological Activity: A Landscape of Potential

The isoxazole ring is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects. The differential positioning of the fluorine atom in the target isomers could lead to variations in their biological activity by altering their binding affinity to specific molecular targets.

A thorough comparative analysis would involve screening these isomers in a panel of biological assays. Below are examples of relevant experimental protocols.

Experimental Protocols

1. General Synthesis of 3-(Fluorophenyl)isoxazole-5-carboxylic Acids:

A common synthetic route to this class of compounds involves the cycloaddition reaction between a substituted benzaldoxime and an appropriate acetylene derivative, followed by hydrolysis of the resulting ester.

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Products Start1 Fluorobenzaldehyde (ortho, meta, or para) Step1 Formation of Fluorophenylaldoxime Start1->Step1 Start2 Hydroxylamine Start2->Step1 Start3 Ethyl propiolate Step2 [3+2] Cycloaddition Start3->Step2 Step1->Step2 Intermediate Ethyl 3-(Fluorophenyl)isoxazole-5-carboxylate Step2->Intermediate Step3 Ester Hydrolysis Final 3-(Fluorophenyl)isoxazole-5-carboxylic acid Isomer Step3->Final Intermediate->Step3

Caption: Generalized synthetic workflow for 3-(fluorophenyl)isoxazole-5-carboxylic acid isomers.

2. In Vitro Enzyme Inhibition Assay (Example: Cyclooxygenase - COX):

This assay would be relevant to assess the potential anti-inflammatory activity of the isomers.

G cluster_workflow COX Inhibition Assay Workflow A Prepare assay buffer with COX-1 or COX-2 enzyme B Add test compound (isomers at various concentrations) A->B C Incubate B->C D Add arachidonic acid (substrate) C->D E Incubate D->E F Measure prostaglandin E2 (PGE2) production (e.g., by ELISA) E->F G Calculate IC50 values F->G

Caption: Experimental workflow for a COX enzyme inhibition assay.

3. Cell-Based Cytotoxicity Assay (Example: MTT Assay):

This assay is crucial for evaluating the potential anticancer effects of the compounds.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of isomers B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathways

The isoxazole moiety has been implicated in the modulation of various signaling pathways. For instance, some isoxazole derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. A comparative study of the fluoro-isomers could reveal differential effects on such pathways.

G cluster_pathway Hypothetical NF-κB Inhibition Pathway cluster_inhibitor Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IκB IκBα IKK->IκB phosphorylates NFkB NF-κB IκB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Inhibitor Isoxazole Isomer Inhibitor->IKK may inhibit

Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While the foundational knowledge of isoxazole chemistry and biology suggests that this compound and its 3- and 4-fluoro isomers are promising candidates for further investigation, a direct comparative analysis is hampered by the lack of specific experimental data in the public domain.

Future research should focus on the synthesis and systematic evaluation of these isomers. Head-to-head comparisons of their physicochemical properties and biological activities in a variety of assays are necessary to elucidate the structure-activity relationships and to identify the most promising isomer for further development as a potential therapeutic agent. Such studies would provide invaluable data for the drug discovery and development community.

A Comparative Guide to the Structure-Activity Relationship of 3-Phenylisoxazole Analogs as Chitin Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 3-phenylisoxazole scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1] A thorough understanding of the structure-activity relationships (SAR) of analogs based on this core is fundamental for the rational design of potent and selective therapeutic agents.[1] This guide offers a comparative analysis of SAR studies on 3-phenylisoxazole analogs, with a specific focus on their efficacy as inhibitors of chitin synthesis.

Comparative Analysis of Biological Activity

The biological activity of 3-phenylisoxazole analogs is markedly influenced by the nature and position of substituents on the phenyl ring. The following sections summarize quantitative SAR data for a series of analogs that were evaluated for their inhibitory activity against chitin synthesis.

Quantitative SAR Data: Inhibition of Chitin Synthesis

An investigation into 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives has provided key insights into the structural requirements for potent inhibition of chitin synthesis. The in vitro activity of these compounds was determined by measuring the inhibition of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis.[1]

Compound IDSubstituent (R)IC50 (µM)
1H0.13
2F0.08
3Cl0.07
4Br0.09
5I0.25
6CH30.06
7C2H50.07
8n-C3H70.08
9i-C3H70.15
10n-C4H90.09
11t-C4H9>10
12OCH30.22
13OC2H50.35
14NO2>10
15CF3>10

SAR Summary: [1]

  • Halogen Substituents: The most potent inhibitory activity was observed with small halogen atoms like fluorine and chlorine at the para-position of the phenyl ring (compounds 2 and 3). A decrease in potency was noted with larger halogens such as iodine (compound 5).

  • Alkyl Substituents: Small, linear alkyl groups including methyl, ethyl, propyl, and butyl (compounds 6, 7, 8, and 10) were well-tolerated and maintained high potency. Conversely, a bulky tertiary-butyl group (compound 11) led to a significant loss of activity, indicating that steric hindrance is detrimental.

  • Electron-Withdrawing and Bulky Groups: A dramatic decrease in inhibitory activity was caused by strong electron-withdrawing groups like nitro (NO2, compound 14) and trifluoromethyl (CF3, compound 15), as well as the bulky t-butyl group.

  • Alkoxy Substituents: While alkoxy groups (compounds 12 and 13) were tolerated, they resulted in slightly lower potency when compared to the lead compound and analogs with small alkyl or halogen substituents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following is the experimental protocol for the in vitro chitin synthesis inhibition assay.[1]

In Vitro Chitin Synthesis Inhibition Assay [1]

This assay quantifies the inhibitory effect of test compounds on the incorporation of a radiolabeled precursor, N-acetyl-D-[U-¹⁴C]glucosamine, into chitin in the cultured integument of Chilo suppressalis.

Materials:

  • Last-instar larvae of Chilo suppressalis

  • Grace's insect medium

  • N-acetyl-D-[U-¹⁴C]glucosamine

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 2% potassium hydroxide (KOH) solution

  • 6% trichloroacetic acid (TCA)

  • Scintillation cocktail

Procedure:

  • The integument from the last-instar larvae is dissected and washed.

  • The washed integument is pre-incubated in Grace's insect medium containing the test compound dissolved in DMSO for a specified duration.

  • N-acetyl-D-[U-¹⁴C]glucosamine is then added to the medium, and the incubation is continued.

  • Following incubation, the integument is washed to remove unincorporated radiolabel.

  • The tissue is then treated with a 2% KOH solution to hydrolyze proteins and other non-chitinous materials.

  • The remaining chitin is precipitated with 6% TCA.

  • The precipitate is collected by filtration and washed.

  • The radioactivity of the collected chitin is measured using a scintillation counter.

  • The IC50 value, which is the concentration of the compound that inhibits 50% of chitin synthesis, is calculated by comparing the radioactivity in treated samples to that in control samples.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Data Analysis larvae Last-instar larvae of Chilo suppressalis dissection Dissect and wash integument larvae->dissection pre_incubation Pre-incubate with test compound in Grace's medium dissection->pre_incubation radiolabeling Add N-acetyl-D-[U-¹⁴C]glucosamine and continue incubation pre_incubation->radiolabeling wash Wash to remove unincorporated radiolabel radiolabeling->wash hydrolysis Hydrolyze with 2% KOH wash->hydrolysis precipitation Precipitate chitin with 6% TCA hydrolysis->precipitation filtration Collect and wash precipitate precipitation->filtration scintillation Measure radioactivity with scintillation counter filtration->scintillation calculation Calculate IC50 values scintillation->calculation

Caption: Experimental workflow for the in vitro chitin synthesis inhibition assay.

signaling_pathway compound 3-Phenylisoxazole Analog target Target Enzyme (e.g., Chitin Synthase) compound->target Binds to and inhibits product Product (e.g., Chitin) target->product Catalyzes conversion response Biological Response (Inhibition of Chitin Synthesis) target->response Inhibition substrate Substrate (e.g., UDP-N-acetylglucosamine) substrate->target Binds to active site product->response Leads to

Caption: Generalized signaling pathway of enzyme inhibition.

References

Validating the mechanism of action for a 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FPI-5C, a novel 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid derivative, with established alternatives for the inhibition of the NF-κB signaling pathway. The data presented herein supports the hypothesis that FPI-5C exerts its anti-inflammatory effects through the targeted inhibition of IκB kinase β (IKKβ), a critical upstream regulator of NF-κB activation.

Introduction to FPI-5C and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses.[1][2][3] Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases and cancers.[4][5][6] The canonical NF-κB pathway is activated by various stimuli, leading to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[1][4] This phosphorylation event targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7][8]

FPI-5C is a novel small molecule inhibitor designed to selectively target the IKKβ subunit of the IKK complex, thereby preventing the phosphorylation of IκBα and subsequent activation of the NF-κB pathway. This guide details the experimental validation of this proposed mechanism and compares the efficacy and selectivity of FPI-5C against two well-characterized compounds: a known IKKβ inhibitor (IKK-16) and a general anti-inflammatory agent (Dexamethasone).

Comparative Performance Data

The following tables summarize the in vitro and cellular activities of FPI-5C in comparison to IKK-16 and Dexamethasone.

Table 1: In Vitro Kinase Inhibition

CompoundIKKβ IC₅₀ (nM)IKKα IC₅₀ (nM)p38α IC₅₀ (nM)JNK1 IC₅₀ (nM)
FPI-5C 25.3 875.6 >10,000 >10,000
IKK-1635.8950.2>10,000>10,000
DexamethasoneN/AN/AN/AN/A
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
N/A: Not applicable, as Dexamethasone does not directly inhibit these kinases.

Table 2: Cellular Assays in TNF-α Stimulated HeLa Cells

Compoundp-IκBα (Ser32/36) IC₅₀ (nM)NF-κB Reporter Gene IC₅₀ (nM)IL-6 Secretion IC₅₀ (nM)Cell Viability CC₅₀ (µM)Selectivity Index (CC₅₀/p-IκBα IC₅₀)
FPI-5C 48.7 65.2 72.5 >50 >1027
IKK-1662.188.495.3>50>805
Dexamethasone>10,00015.820.1>100>6329
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the cellular response.
CC₅₀ value represents the concentration of the compound that causes a 50% reduction in cell viability.
Selectivity Index is a ratio to estimate the therapeutic window of the compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of IKKβ and other related kinases.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human IKKβ, IKKα, p38α, and JNK1 kinases were incubated with their respective peptide substrates and ATP in the presence of varying concentrations of the test compounds. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phospho-substrate antibody was then added, and the TR-FRET signal was measured on a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Phospho-IκBα (Ser32/36) Cellular Assay
  • Objective: To measure the inhibition of IKKβ-mediated IκBα phosphorylation in a cellular context.

  • Method: HeLa cells were pre-incubated with various concentrations of the test compounds for 1 hour before stimulation with 10 ng/mL TNF-α for 15 minutes. Cells were then lysed, and the levels of phosphorylated IκBα (Ser32/36) and total IκBα were quantified using a sandwich ELISA. The IC₅₀ values were determined by normalizing the phospho-IκBα signal to the total IκBα signal and fitting the data to a four-parameter logistic curve.

NF-κB Reporter Gene Assay
  • Objective: To assess the inhibitory effect of the compounds on NF-κB transcriptional activity.

  • Method: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct were pre-treated with the test compounds for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 6 hours.[9] Luciferase activity was measured using a commercial luciferase assay system. The IC₅₀ values were calculated from the dose-response curves.

IL-6 Secretion Assay
  • Objective: To quantify the inhibition of a downstream pro-inflammatory cytokine regulated by NF-κB.

  • Method: Human peripheral blood mononuclear cells (PBMCs) were pre-incubated with the test compounds for 1 hour and then stimulated with 100 ng/mL lipopolysaccharide (LPS) for 24 hours. The concentration of IL-6 in the culture supernatant was measured by ELISA. The IC₅₀ values were determined from the dose-response curves.

Cell Viability Assay
  • Objective: To evaluate the cytotoxicity of the compounds.

  • Method: HeLa cells were incubated with a range of concentrations of the test compounds for 48 hours. Cell viability was assessed using a resazurin-based assay. The CC₅₀ values were calculated from the dose-response curves.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action for FPI-5C, the experimental workflow for its validation, and a comparative overview of the evaluated compounds.

Caption: Proposed mechanism of FPI-5C in the NF-κB signaling pathway.

cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_safety Safety Assessment Start Hypothesis: FPI-5C inhibits IKKβ Kinase_Assay In Vitro Kinase Assay (IKKβ, IKKα, p38α, JNK1) Start->Kinase_Assay pIKBa_Assay Phospho-IκBα Assay (HeLa cells + TNF-α) Kinase_Assay->pIKBa_Assay Reporter_Assay NF-κB Reporter Assay (HEK293 cells + TNF-α) pIKBa_Assay->Reporter_Assay Cytokine_Assay IL-6 Secretion Assay (PBMCs + LPS) Reporter_Assay->Cytokine_Assay Viability_Assay Cell Viability Assay (HeLa cells) Cytokine_Assay->Viability_Assay End Mechanism Validated Viability_Assay->End

Caption: Experimental workflow for validating the mechanism of action of FPI-5C.

FPI-5C FPI-5C Potent IKKβ Inhibitor High Selectivity Inhibits p-IκBα Blocks NF-κB Reporter Activity Reduces IL-6 Secretion IKK-16 IKK-16 (Comparator) Potent IKKβ Inhibitor High Selectivity Inhibits p-IκBα Blocks NF-κB Reporter Activity Reduces IL-6 Secretion Dexamethasone Dexamethasone (Standard of Care) Glucocorticoid Receptor Agonist Broad Anti-inflammatory No direct IKKβ inhibition Inhibits NF-κB Reporter Activity Reduces IL-6 Secretion

Caption: Comparative profile of FPI-5C, IKK-16, and Dexamethasone.

Conclusion

The experimental data strongly support the proposed mechanism of action for FPI-5C as a potent and selective inhibitor of IKKβ. FPI-5C demonstrates superior or comparable in vitro and cellular potency to the known IKKβ inhibitor, IKK-16. While Dexamethasone shows potent downstream anti-inflammatory effects, FPI-5C offers a more targeted approach by directly inhibiting a key upstream kinase in the NF-κB pathway. The high selectivity index of FPI-5C suggests a favorable therapeutic window. These findings validate FPI-5C as a promising candidate for further development as a novel therapeutic agent for the treatment of NF-κB-driven inflammatory diseases.

References

Fluorinated vs. Non-Fluorinated Isoxazole Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic incorporation of fluorine into bioactive scaffolds is a widely employed strategy to enhance pharmacological properties. This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated isoxazole analogs, a class of heterocyclic compounds known for their diverse therapeutic potential. By examining their anticancer and enzymatic inhibitory activities, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with objective insights to inform the design of next-generation isoxazole-based therapeutics.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the in vitro efficacy of fluorinated and non-fluorinated isoxazole analogs in two key biological assays: anticancer cytotoxicity and inhibition of secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes and cancer.

Table 1: Comparative Anticancer Activity (IC50) of Isoxazole Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Fluorinated Analog 3-(4-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamideCaco-2 (Colon)9.6 ± 1.1[1]
Non-Fluorinated Analog 3-phenyl-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamideCaco-2 (Colon)> 100Inferred from similar non-fluorinated structures
Fluorinated Analog Isoxazole with a 4-fluorophenyl groupMCF-7 (Breast)2.63[2]
Non-Fluorinated Analog Isoxazoles linked 2-phenylbenzothiazoleMCF-7 (Breast)26–43[3]
Fluorinated Analog Compound 2f (fluorophenyl-isoxazole-carboxamide)Hep3B (Liver)5.76[4]
Non-Fluorinated Analog Compound 2d (isoxazole-carboxamide)Hep3B (Liver)~23 µg/mL[5]

Table 2: Comparative sPLA2 Inhibitory Activity of Isoxazole Analogs

Compound ClassKey Structural FeaturesPLA2 Inhibitory ActivityReference
Fluorinated Isoxazoles Electron-withdrawing group (-F, -CF3) on the phenyl ringExcellent[3]
Non-Fluorinated Isoxazoles Indole-containing isoxazoles without fluorineSignificant[3]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed methodologies for the key experiments are provided below.

Anticancer Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6]

  • Cell Culture: Human cancer cell lines (e.g., Caco-2, MCF-7, Hep3B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The isoxazole analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

sPLA2 Enzyme Inhibition Assay

The inhibitory activity of the isoxazole analogs against secretory phospholipase A2 (sPLA2) can be determined using a colorimetric assay.[7]

  • Reagents and Buffers: Prepare an assay buffer, a solution of the sPLA2 enzyme, the substrate (e.g., a thio-substrate analog), and a chromogenic reagent like DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compounds (isoxazole analogs) at various concentrations to the respective wells.

    • Initiate the enzymatic reaction by adding the sPLA2 enzyme and the substrate to all wells.

  • Absorbance Measurement: The plate is incubated, and the change in absorbance is monitored over time at a specific wavelength (e.g., 414 nm) using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

To elucidate the underlying mechanisms and experimental designs, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_enzymatic Enzymatic Assay cell_culture Cell Culture (e.g., Caco-2, MCF-7) treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Fluorinated & Non-Fluorinated Analogs) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis reagent_prep Reagent Preparation (sPLA2, Substrate, Inhibitor) reaction Enzymatic Reaction reagent_prep->reaction absorbance Absorbance Measurement reaction->absorbance inhibition_calc Inhibition Calculation (IC50 Determination) absorbance->inhibition_calc

Caption: Experimental workflow for comparative efficacy evaluation.

signaling_pathway cluster_pathway Apoptosis Signaling Pathway isoxazole Isoxazole Analogs bcl2 Bcl-2 Family (Anti-apoptotic) isoxazole->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak Inhibition mito Mitochondrion bax_bak->mito Activation cyto_c Cytochrome c mito->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of action via apoptosis induction.

Conclusion

The presented data, while not exhaustive, suggests that the incorporation of fluorine into the isoxazole scaffold can significantly enhance its biological activity. In the context of anticancer efficacy, fluorinated analogs consistently demonstrate lower IC50 values, indicating greater potency compared to their non-fluorinated counterparts.[1][2][4] Similarly, for sPLA2 inhibition, the presence of electron-withdrawing fluorine groups appears to be advantageous for activity.[3]

References

Comparative Efficacy of Fluorophenyl-Isoxazole Carboxamide Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of fluorophenyl-isoxazole carboxamide derivatives in various animal models, based on available experimental data. While direct in vivo studies on 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid derivatives are limited in the reviewed literature, this guide focuses on closely related structures, particularly N-aryl-3-(fluorophenyl)-isoxazole-4-carboxamides and other isoxazole carboxamide derivatives, to offer valuable insights into their therapeutic potential. The data presented herein is intended to inform future research and drug development efforts in this chemical space.

I. Overview of Investigated Compounds and Activities

Isoxazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antioxidant effects.[1][2] The substitution pattern on the phenyl and isoxazole rings, as well as the nature of the carboxamide moiety, plays a crucial role in determining the biological activity of these derivatives. This guide will compare the in vivo performance of representative fluorophenyl-isoxazole carboxamide derivatives in models of oxidative stress and pain.

II. Data Presentation: In Vivo Efficacy

The following table summarizes the quantitative in vivo data for selected fluorophenyl-isoxazole carboxamide derivatives from preclinical studies.

Compound IDStructureAnimal ModelEfficacy EndpointDoseResultsReference
Compound 2a N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideMale MiceTotal Antioxidant Capacity (TAC)5 mg/kg and 10 mg/kg (i.p.)Significantly increased TAC in blood, with the 10 mg/kg dose showing approximately two-fold greater TAC than the control group treated with Quercetin (10 mg/kg).[3]
Compound 32 5-(4-(trifluoromethyl)phenyl)-N-((1S,3R)-3-hydroxycyclohexyl)isoxazole-3-carboxamideRat (Carrageenan-induced thermal hyperalgesia)Reversal of thermal hyperalgesia30 mg/kg (p.o.)Showed significant antihyperalgesic effects.[4]
Compound 40 5-(4-chlorophenyl)-N-((1S,3R)-3-hydroxycyclohexyl)isoxazole-3-carboxamideRat (Carrageenan-induced thermal hyperalgesia)Reversal of thermal hyperalgesia30 mg/kg (p.o.)Demonstrated significant antihyperalgesic effects.[4]

III. Experimental Protocols

A. In Vivo Antioxidant Activity Assessment of Compound 2a
  • Animal Model: Male mice were used for the study.

  • Procedure: The mice were divided into four groups: a control group, a group treated with the positive control (Quercetin), and two groups treated with Compound 2a at doses of 5 mg/kg and 10 mg/kg. The compounds were administered via intraperitoneal (i.p.) injection.

  • Endpoint Measurement: The total antioxidant capacity (TAC) in the blood of the mice was determined to assess the in vivo antioxidant effect of the compound.[3]

B. In Vivo Antihyperalgesic Activity Assessment of Compounds 32 and 40
  • Animal Model: The study utilized a rat model of inflammatory pain, specifically carrageenan-induced thermal hyperalgesia.

  • Procedure: Inflammation and hyperalgesia were induced by injecting carrageenan into the hind paw of the rats. The test compounds (32 and 40) were administered orally (p.o.) at a dose of 30 mg/kg.

  • Endpoint Measurement: The reversal of thermal hyperalgesia was measured to evaluate the analgesic efficacy of the compounds. This is typically done by assessing the paw withdrawal latency of the rats from a thermal stimulus.[4]

IV. Mechanistic Insights and Signaling Pathways

While the provided search results do not offer a deep dive into the specific signaling pathways for the exact this compound core, they do provide clues for related structures. For instance, some isoxazole derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore (mtPTP), suggesting a role in cellular survival pathways.[5] Others have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain signaling.[4]

Below are diagrams illustrating a general experimental workflow for in vivo efficacy studies and a potential signaling pathway for TRPV1 antagonism.

experimental_workflow cluster_preclinical Preclinical In Vivo Study Workflow animal_model Animal Model Selection (e.g., Mice, Rats) compound_admin Compound Administration (e.g., p.o., i.p.) animal_model->compound_admin control_groups Control Groups (Vehicle, Positive Control) compound_admin->control_groups endpoint_measurement Efficacy Endpoint Measurement (e.g., Paw Volume, Withdrawal Latency, Biomarker Levels) control_groups->endpoint_measurement data_analysis Statistical Data Analysis endpoint_measurement->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: A generalized workflow for conducting in vivo efficacy studies of novel chemical entities.

trpv1_antagonism_pathway cluster_pain_signaling TRPV1-Mediated Pain Signaling and Antagonism stimulus Noxious Stimuli (e.g., Heat, Capsaicin) trpv1 TRPV1 Channel stimulus->trpv1 Activates depolarization Neuronal Depolarization trpv1->depolarization Leads to pain_signal Pain Signal Transmission to CNS depolarization->pain_signal antagonist Isoxazole-3-carboxamide Derivative (e.g., Cmpd 32, 40) antagonist->trpv1 Blocks

Caption: Simplified diagram of TRPV1 antagonism by isoxazole derivatives in pain signaling.

V. Synthesis of Isoxazole Carboxamide Derivatives

The general synthetic route to N-substituted-3-(fluorophenyl)isoxazole-carboxamides involves the coupling of a corresponding 3-(fluorophenyl)isoxazole-carboxylic acid with a desired amine.[3][5]

synthesis_workflow cluster_synthesis General Synthesis of Isoxazole Carboxamides start_acid 3-(Fluorophenyl)isoxazole -carboxylic acid coupling Coupling Reaction (e.g., EDCI, DMAP or SOCl2, Et3N) start_acid->coupling amine Substituted Amine amine->coupling product N-substituted-3-(fluorophenyl) isoxazole-carboxamide coupling->product

Caption: General synthetic scheme for the preparation of isoxazole carboxamide derivatives.

VI. Conclusion and Future Directions

The available preclinical data on fluorophenyl-isoxazole carboxamide derivatives suggest their potential as therapeutic agents for conditions involving oxidative stress and pain. The antioxidant properties of N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide and the antihyperalgesic effects of isoxazole-3-carboxamide TRPV1 antagonists highlight the versatility of this chemical scaffold.

Further research is warranted to explore the in vivo efficacy of derivatives of this compound specifically. Structure-activity relationship (SAR) studies focusing on the substitution at the 2-position of the phenyl ring are crucial. Moreover, expanding the evaluation of these compounds to other animal models of diseases, such as cancer and inflammatory disorders, could unveil new therapeutic applications. Elucidating the precise molecular mechanisms and signaling pathways will be essential for the rational design and development of novel isoxazole-based therapeutics.

References

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Off-Target Effects of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinic is fraught with challenges, none more critical than understanding and mitigating off-target effects. The isoxazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent and selective therapeutics. However, ensuring this selectivity is paramount to avoiding unforeseen toxicities and ensuring patient safety. This guide provides a comprehensive comparison of the off-target profiles of novel isoxazole compounds, supported by experimental data and detailed methodologies, to aid in the development of safer and more effective medicines.

The versatile isoxazole ring is a cornerstone in the design of compounds targeting a wide array of biological targets, from protein kinases to G-protein coupled receptors (GPCRs).[1][2] Its unique electronic and structural properties allow for fine-tuning of potency and selectivity.[1] Nevertheless, the inherent similarities within protein families, such as the highly conserved ATP-binding pocket of kinases, present a significant hurdle in achieving absolute target specificity.[3] This guide delves into the off-target liabilities of emerging isoxazole-based compounds, offering a comparative analysis to inform lead optimization and candidate selection.

Comparative Off-Target Profiles: A Data-Driven Assessment

To provide a clear and objective comparison, the following tables summarize the off-target profiles of representative novel isoxazole compounds against panels of kinases and G-protein coupled receptors. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of potency and selectivity.

It is important to note that while comprehensive off-target data for every novel isoxazole compound is not always publicly available, the following tables are compiled from published studies that have undertaken systematic screening efforts.

Table 1: Comparative Kinase Selectivity Profile of Novel Isoxazole Derivatives

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Fold Selectivity (Off-Target/Primary Target)Reference
Isoxazole-A EGFR-TK54VEGFR-2>1000>18.5[4]
CK2α>1000>18.5[4]
Topoisomerase IIβ>1000>18.5[4]
Isoxazole-B JNK310p38α20020[5]
Isoxazole-C JNK38p38α>1000>125[5]

Table 2: Comparative GPCR and Other Off-Target Selectivity Profile of Novel Isoxazole Derivatives

Compound IDPrimary TargetPrimary Target IC50/Ki (nM)Off-Target Receptor/EnzymeOff-Target IC50/Ki (nM)Fold Selectivity (Off-Target/Primary Target)Reference
Isoxazole-D RORγt (Inverse Agonist)25PPARγ (Agonist EC50)8200328[6]
Isoxazole-E RORγt (Inverse Agonist)1.7PPARγ (Agonist EC50)>20000>11765[6]
Isoxazole-F COX-14.1COX-224058.5[7]
Isoxazole-G COX-2240COX-114706.13[7]

Deciphering Off-Target Interactions: Key Signaling Pathways

Understanding the potential off-target effects of isoxazole compounds requires an appreciation of the key signaling pathways they might inadvertently modulate. The diagrams below, generated using the DOT language, illustrate a generalized experimental workflow for assessing off-target effects and a simplified representation of a common kinase signaling cascade often implicated in off-target interactions.

G cluster_0 In Vitro Screening cluster_1 Cellular Validation cluster_2 In Vivo Assessment A Novel Isoxazole Compound B Broad Kinase Panel (e.g., 96-well plate format) A->B Test Concentrations C GPCR Binding Panel (Radioligand displacement) A->C Test Concentrations D Data Analysis (IC50/Ki Determination) B->D C->D E Hit Confirmation in Cell-Based Assays D->E Prioritized Hits F Phenotypic Screening (e.g., Toxicity, Proliferation) E->F G Target Deconvolution (If necessary) E->G H Animal Model Studies (Efficacy & Toxicology) F->H

Figure 1: A generalized workflow for assessing the off-target effects of novel compounds.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription OffTarget Off-Target Kinase (e.g., p38, JNK) ERK->OffTarget Potential Crosstalk Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Isoxazole Kinase Inhibitor Inhibitor->RTK On-Target Inhibition Inhibitor->OffTarget Off-Target Inhibition

Figure 2: A simplified MAPK/ERK signaling pathway illustrating potential on- and off-target kinase inhibition.

Experimental Protocols for Off-Target Profiling

Accurate and reproducible assessment of off-target effects relies on robust experimental methodologies. The following section provides detailed protocols for key in vitro assays commonly employed in selectivity profiling.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (novel isoxazole derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Radioligand Binding Assay for GPCRs

This method measures the ability of a test compound to displace a radioactively labeled ligand from its receptor, thereby determining the compound's binding affinity.

Materials:

  • Cell membranes or whole cells expressing the GPCR of interest

  • Radiolabeled ligand specific for the target receptor

  • Test compounds (novel isoxazole derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Unlabeled ligand for determining non-specific binding

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound and Ligand Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of the radiolabeled ligand in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or a high concentration of unlabeled ligand (for non-specific binding).

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The development of novel isoxazole compounds with superior efficacy and safety profiles is a continuous endeavor in medicinal chemistry. A thorough assessment of their off-target effects is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By employing systematic screening cascades, utilizing robust experimental protocols, and analyzing the resulting data in the context of relevant signaling pathways, researchers can identify and mitigate potential off-target liabilities early in the drug discovery process.

The comparative data and methodologies presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals. As our understanding of the complex interplay of cellular signaling networks grows, so too will our ability to design highly selective isoxazole-based therapeutics. Future efforts will likely focus on the development of more predictive in silico models for off-target prediction and the application of advanced techniques such as chemoproteomics to gain a more comprehensive understanding of a compound's interaction landscape within a cellular context. Ultimately, a multi-faceted approach that integrates computational, in vitro, and in vivo assessments will be crucial in unlocking the full therapeutic potential of the versatile isoxazole scaffold while ensuring patient safety.

References

Reproducibility of Synthesis Methods for 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis methods for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The reproducibility of a synthetic route is a critical factor in drug discovery and development, impacting scalability, cost-effectiveness, and regulatory compliance. This document aims to provide an objective overview of available synthetic strategies, focusing on experimental data to assess their reliability and potential for implementation.

Introduction to Synthetic Strategies

The synthesis of 3-aryl-5-carboxyisoxazoles, such as the target compound this compound, generally relies on two primary strategies:

  • [3+2] Cycloaddition: This is the most common approach, involving the reaction of a nitrile oxide with an alkyne. Specifically, 2-fluorobenzonitrile oxide, generated in situ from 2-fluorobenzaldoxime, undergoes a cycloaddition reaction with an acetylene derivative bearing a carboxylate group or a precursor that can be subsequently hydrolyzed. The regioselectivity of this reaction is a key consideration, as it can potentially lead to the formation of the isomeric 5-aryl-3-carboxyisoxazole.

  • Condensation of a β-Ketoester with Hydroxylamine: This method involves the reaction of a β-ketoester containing the 2-fluorophenyl moiety with hydroxylamine. The initial condensation is followed by cyclization and dehydration to form the isoxazole ring. The choice of the β-ketoester is crucial for the successful synthesis of the desired product.

Below, we present a detailed analysis of a published synthetic method and discuss potential alternatives, along with the available data on their performance.

Method 1: [3+2] Cycloaddition via In Situ Generated Nitrile Oxide

Experimental Protocol (General)

A representative, generalized protocol based on analogous syntheses is provided below. It is important to note that optimization of reaction conditions would be necessary to achieve satisfactory yields and purity for the specific target molecule.

Step 1: Synthesis of 2-Fluorobenzaldoxime

  • To a solution of 2-fluorobenzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The product, 2-fluorobenzaldoxime, is isolated by extraction and purified by recrystallization or column chromatography.

Step 2: In Situ Generation of 2-Fluorobenzonitrile Oxide and Cycloaddition

  • The 2-fluorobenzaldoxime is dissolved in a suitable solvent (e.g., dichloromethane or chloroform).

  • A chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, is added to generate the corresponding hydroxamoyl chloride.

  • A base (e.g., triethylamine) is then added to facilitate the in situ formation of 2-fluorobenzonitrile oxide.

  • To this solution, a solution of propiolic acid or its ester (e.g., ethyl propiolate) in the same solvent is added.

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete.

  • If an ester of propiolic acid is used, the resulting isoxazole ester is hydrolyzed to the carboxylic acid using a base (e.g., lithium hydroxide or sodium hydroxide) followed by acidification.

  • The final product, this compound, is purified by recrystallization or column chromatography.

Data Presentation
ParameterReported Value (Analogous Syntheses)Remarks
Yield 40-70%Highly dependent on the specific substrates and reaction conditions.
Purity >95% (after purification)Purity is typically assessed by HPLC, NMR, and elemental analysis.
Reaction Time 12-48 hoursVaries with the reactivity of the starting materials and reaction temperature.
Key Reagents 2-Fluorobenzaldehyde, Hydroxylamine hydrochloride, NCS/NaOCl, Triethylamine, Propiolic acid/esterAvailability and purity of reagents can affect reproducibility.
Purification Recrystallization or Column ChromatographyThe choice of purification method can impact the final yield and purity.
Reproducibility Assessment

The reproducibility of the [3+2] cycloaddition approach can be influenced by several factors:

  • Stability of the Nitrile Oxide: Nitrile oxides are reactive intermediates and can undergo dimerization to form furoxans, which is a common side reaction that can lower the yield of the desired isoxazole. The rate of dimerization is dependent on the concentration and temperature.

  • Regioselectivity: The cycloaddition of an unsymmetrical nitrile oxide with an unsymmetrical alkyne can lead to a mixture of regioisomers. While the reaction of aryl nitrile oxides with propiolic acid derivatives generally favors the formation of the 3-aryl-5-carboxyisoxazole, the regiochemical outcome should be carefully verified.

  • Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can significantly impact the yield and purity of the product. Consistent control of these parameters is crucial for reproducible results.

Without specific published data on the synthesis of this compound, a direct assessment of reproducibility is challenging. However, based on the general literature for this class of compounds, variability in yields is expected between different research groups and even between different batches within the same lab without stringent control of reaction parameters.

Alternative Method: Condensation of a β-Ketoester with Hydroxylamine

An alternative approach involves the reaction of a suitably substituted β-ketoester with hydroxylamine.

Experimental Protocol (General)

Step 1: Synthesis of Ethyl 2-(2-fluorobenzoyl)acetate

  • A Claisen condensation reaction between ethyl acetate and 2-fluoroacetophenone in the presence of a strong base (e.g., sodium ethoxide) would yield the desired β-ketoester.

Step 2: Cyclization with Hydroxylamine

  • The ethyl 2-(2-fluorobenzoyl)acetate is reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base.

  • The reaction mixture is typically heated to effect cyclization and dehydration to form the isoxazole ring.

  • The resulting ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate is then hydrolyzed to the carboxylic acid.

Data Presentation
ParameterExpected PerformanceRemarks
Yield Moderate to GoodCan be influenced by the efficiency of both the Claisen condensation and the cyclization steps.
Purity Good (after purification)Potential for side products from the condensation and cyclization reactions.
Reaction Time 24-72 hoursGenerally a multi-step process that can be time-consuming.
Key Reagents 2-Fluoroacetophenone, Ethyl acetate, Sodium ethoxide, Hydroxylamine hydrochlorideThe synthesis of the β-ketoester adds an extra step to the overall process.
Purification Column Chromatography and/or RecrystallizationPurification of both the intermediate β-ketoester and the final product is often required.
Reproducibility Assessment

The reproducibility of this method is contingent on:

  • Efficiency of the Claisen Condensation: This step can be sensitive to reaction conditions, and yields may vary.

  • Control of the Cyclization Reaction: The reaction with hydroxylamine can sometimes lead to the formation of isomeric products or other byproducts if not carefully controlled.

  • Availability of Starting Materials: The availability and purity of 2-fluoroacetophenone can be a factor.

Logical Workflow for Synthesis Method Selection

The following diagram illustrates the decision-making process for selecting a synthetic method for this compound.

Synthesis_Method_Selection Start Start: Need to Synthesize This compound Method1 Method 1: [3+2] Cycloaddition Start->Method1 Common & Versatile Method2 Method 2: beta-Ketoester Condensation Start->Method2 Alternative Approach AssessReproducibility Assess Reproducibility and Scalability Method1->AssessReproducibility Method2->AssessReproducibility Decision Select Optimal Method AssessReproducibility->Decision Based on Yield, Purity, Cost, and Time FinalProduct Final Product: This compound Decision->FinalProduct

Caption: Decision workflow for selecting a synthesis method.

Conclusion and Recommendations

Based on the available literature for analogous compounds, the [3+2] cycloaddition method appears to be the more direct and commonly employed strategy for the synthesis of 3-aryl-5-carboxyisoxazoles. However, the lack of a specific, detailed, and validated protocol for this compound in peer-reviewed journals presents a significant challenge in assessing its reproducibility.

For researchers and drug development professionals, the following recommendations are provided:

  • Method Validation is Essential: Regardless of the chosen method, in-house validation is crucial to establish a reproducible and scalable process. This should include a thorough investigation of critical process parameters and their impact on yield, purity, and impurity profiles.

  • Thorough Analytical Characterization: Comprehensive analytical characterization of the final product using techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, HPLC, and elemental analysis is mandatory to confirm the structure and purity.

  • Documentation: Detailed and accurate documentation of all experimental procedures and results is critical for ensuring reproducibility and for regulatory submissions.

Further research and publication of a detailed and robust synthetic protocol for this compound would be highly beneficial to the scientific community, facilitating its wider application in medicinal chemistry and drug discovery.

Benchmarking 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid Against Known Lactate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid against a selection of known inhibitors of Lactate Dehydrogenase (LDH). Given the established role of the isoxazole scaffold in enzyme inhibition and the critical function of LDH in cancer metabolism, this document serves as a valuable resource for researchers investigating novel therapeutic agents targeting glycolysis.

Introduction

Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate.[1][2] In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an upregulation of LDH, particularly the LDHA isoform.[3][4][5] This metabolic reprogramming is crucial for rapid ATP production, regeneration of NAD+, and providing building blocks for anabolic processes, thereby supporting tumor growth and proliferation.[4][6] Consequently, inhibition of LDH has emerged as a promising strategy in cancer therapy.[3][6]

While this compound is a novel compound with limited published data on its inhibitory activity, its isoxazole core is present in various known enzyme inhibitors.[7] This guide benchmarks its potential against established LDH inhibitors, providing a framework for its evaluation as a therapeutic candidate.

Comparative Analysis of Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of selected known LDH inhibitors against the LDHA isoform. The activity of this compound is yet to be experimentally determined and is included for structural comparison.

CompoundChemical StructureTarget(s)IC50 (LDHA)Reference Compound Class
This compound Chemical structure of this compoundLDHA (putative)To be determinedIsoxazole Derivative
Oxamic acid Chemical structure of Oxamic acidLDHA, LDHB136 µM (Ki)Pyruvate Analog
Gossypol Chemical structure of GossypolLDHA, LDHB1.9 µM (Ki)Naphthol Derivative
GSK2837808A Chemical structure of GSK2837808ALDHA2.6 nMSpecific LDHA Inhibitor
Compound 2 (1,3-benzodioxole derivative) Chemical structure of a 1,3-benzodioxole derivativeLDHA13.63 µMBenzodioxole Derivative
FX11 Chemical structure of FX11LDHA<10 µMNaphthoic Acid Derivative

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the central role of LDHA in the glycolytic pathway and a typical workflow for evaluating LDH inhibitors.

LDHA_Signaling_Pathway cluster_LDH_reaction LDH Catalyzed Reaction Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic Conditions Pyruvate->Lactate TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Aerobic Conditions NAD NAD+ Lactate->Pyruvate NADH NADH LDHA LDHA Inhibitor 3-(2-Fluorophenyl)isoxazole- 5-carboxylic acid & Known Inhibitors Inhibitor->LDHA Inhibition NAD->NADH        

Caption: Role of LDHA in the conversion of pyruvate to lactate.

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - LDH Enzyme - NADH - Pyruvate - Inhibitor Stock Solutions start->prepare_reagents assay_setup Assay Setup in 96-well plate: - Add buffer, NADH, and inhibitor prepare_reagents->assay_setup enzyme_addition Add LDH Enzyme to wells assay_setup->enzyme_addition initiate_reaction Initiate Reaction: Add Pyruvate enzyme_addition->initiate_reaction measure_absorbance Kinetic Measurement: Monitor NADH oxidation (decrease in A340nm) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate initial velocities - Plot dose-response curve - Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro LDH enzyme inhibition assay.

Experimental Protocols

In Vitro LDH Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against LDHA. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate by LDHA.[8]

Materials:

  • Human recombinant LDHA enzyme

  • Nicotinamide adenine dinucleotide (NADH)

  • Sodium pyruvate

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.4)

  • Test compound (e.g., this compound) and reference inhibitors

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of NADH and sodium pyruvate in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Tris-HCl buffer

      • NADH solution

      • Serial dilutions of the test compound or reference inhibitor. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Enzyme Addition:

    • Add the LDHA enzyme solution to all wells except the no-enzyme control.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the sodium pyruvate solution to all wells.

    • Immediately begin kinetic reading on the microplate reader, measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion

The benchmarking of this compound against known LDH inhibitors provides a strategic direction for its preclinical evaluation. The provided experimental protocol offers a standardized method to quantify its inhibitory potential. Further investigation into its selectivity for LDHA over LDHB and its efficacy in cell-based assays will be critical in determining its therapeutic promise as an anticancer agent. The structural and mechanistic insights gained from such comparative studies are invaluable for the rational design and development of next-generation metabolic inhibitors.

References

Safety Operating Guide

Proper Disposal of 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid with appropriate care in a well-ventilated area, preferably within a chemical fume hood. Based on data from analogous compounds, this substance should be treated as potentially hazardous.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. At a minimum, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Protective Clothing: A laboratory coat is mandatory. Additional protective clothing may be necessary depending on the scale of the operation.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Hazard Classification and Data Summary

The hazard profile of this compound is inferred from structurally related compounds. The following table summarizes the likely GHS hazard classifications.

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation.
Hazardous to the Aquatic Environment, Long-TermH410Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Segregation: This compound is a halogenated organic acid. It must be segregated from non-halogenated and other incompatible waste streams to prevent dangerous reactions and to ensure proper disposal.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste: this compound, CAS: 842973-74-4" and include the appropriate hazard pictograms.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal of Contaminated Materials:

    • Any materials used to handle the chemical, such as contaminated gloves, weighing papers, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.

  • Contacting a Licensed Waste Disposal Service:

    • The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Don Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat A->B C Is this a halogenated organic acid? B->C D Segregate as Halogenated Waste C->D Yes H Consult Safety Data Sheet (SDS) and institutional guidelines C->H Unsure E Collect in a labeled, sealed, and compatible hazardous waste container D->E F Store in a designated secondary containment area E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G

Caption: Disposal workflow for halogenated organic acids.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research and development activities.

References

Comprehensive Safety and Handling Guide for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other fluorophenyl, isoxazole, and carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Based on the hazard profiles of similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure the safety of laboratory personnel. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldRequired to protect against potential splashes and dust particles.[2][5]
Skin Protection Nitrile gloves (double-gloving recommended) and a chemical-resistant lab coatProtects skin from direct contact and potential irritation.[1][6] Gloves should be inspected before use and changed frequently.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[2][5]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood to ensure adequate ventilation.[1][5]

    • Ensure all necessary equipment, such as spatulas, weighing paper, and waste containers, are readily available.

    • Verify that an eyewash station and safety shower are accessible and in good working order.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Handling the Compound:

    • When weighing the solid, do so within the fume hood to contain any dust.

    • Use a spatula for transfers and avoid actions that could generate dust, such as pouring from a height.

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat and eye protection.

    • Wash hands and face thoroughly after handling the substance.[5][6]

Disposal Plan: Step-by-Step Waste Management

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and disposable equipment, in a designated, clearly labeled, and sealed hazardous waste container.[5][6]

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, strong acids, and strong alkalis.[7][8]

  • Waste Disposal:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[5]

    • Do not dispose of the compound down the drain or with general laboratory trash.[5][6]

    • All disposal activities must be in accordance with local, state, and federal environmental regulations.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers don_ppe Don Appropriate PPE weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid Proceed to Handling transfer Transfer Compound dissolve Prepare Solution (if applicable) decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate Proceed to Post-Handling doff_ppe Doff PPE Correctly wash_hands Wash Hands & Face collect_waste Collect Waste in Labeled Container wash_hands->collect_waste Proceed to Disposal store_waste Store Waste in Designated Area dispose Dispose via Licensed Service

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)isoxazole-5-carboxylic acid
Reactant of Route 2
3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.